molecular formula C10H18 B093683 Di-t-butylacetylene CAS No. 17530-24-4

Di-t-butylacetylene

Cat. No.: B093683
CAS No.: 17530-24-4
M. Wt: 138.25 g/mol
InChI Key: FXVDWKZNFZMSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne, CAS 17530-24-4) is a sterically hindered, symmetrical internal alkyne of significant contemporary importance in chemical research due to its unique reactivity profile. The presence of bulky tert-butyl substituents protects the triple bond, resulting in controlled reactivity that is invaluable for selective transformations not feasible with less hindered alkynes . This compound serves as a specialized building block in organic synthesis, where its stability allows for the preservation of the alkyne functionality while other parts of a molecule are modified . In organometallic chemistry and catalysis, its steric bulk is crucial for synthesizing novel organometallic complexes, such as organoactinide complexes, which are active catalysts for the regioselective dimerization of terminal alkynes . The steric demand influences coordination geometry and reactivity at metal centers, leading to unique catalytic properties and providing a means to study steric effects on reaction mechanisms . In materials science, this compound acts as a precursor for advanced materials. Its controlled reactivity is exploited in cycloaddition reactions leading to novel structures, and it has been identified as a product in the oxidative condensation of tert-butylacetylene using copper-based nanopowders . The compound is also relevant in polymer science, with studies investigating the radiation effects on related polymers like poly(t-butylacetylene) . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylhex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDWKZNFZMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169965
Record name Di-t-butylacetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17530-24-4
Record name Di-t-butylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-t-butylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-t-butylacetylene, systematically named 2,2,5,5-tetramethyl-3-hexyne, is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This sterically hindered structure imparts unique physical and chemical properties to the molecule. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and visual workflows to aid in understanding these procedures.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and application in various research and synthetic contexts.

PropertyValueUnit
Molecular Formula C₁₀H₁₈-
Molecular Weight 138.25 g/mol [1][2]
CAS Registry Number 17530-24-4-[1][3]
Melting Point 19°C[1]
Boiling Point 113°C[1]
Density 0.712g/mL[1]
Refractive Index (n_D) 1.406-[1]
Molar Volume 194.2mL/mol[1]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the key physical properties of a compound like this compound.

The melting point is a critical indicator of a substance's purity.[4][5] For pure crystalline compounds, the melting range is typically sharp, within 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4][5]

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder.[4]

  • Packing: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a longer glass tube onto a hard surface.[6] The packed sample height should be 2-3 mm.[6]

  • Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[4][7]

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[4][6]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Obtain Dry, Crystalline Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Place Tube in MelTemp Apparatus B->C D Heat Rapidly to ~15°C Below Expected MP C->D E Heat Slowly (1-2°C / min) D->E F Record Temp. of First Liquid Drop E->F G Record Temp. of Complete Liquefaction F->G

Workflow for Melting Point Determination.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This method is suitable when only small sample volumes are available.[8][9]

Methodology:

  • Apparatus Setup: Approximately 0.5 mL of the liquid is placed into a small test tube.[9]

  • Heating: The test tube is placed in a heating block. A thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.[9]

  • Reflux: The liquid is heated gently until it boils and the vapor condenses on the cooler, upper walls of the test tube, creating a "reflux ring."[8][9]

  • Equilibrium: The thermometer bulb must be level with this reflux ring to accurately measure the vapor temperature.[9]

  • Measurement: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, this value is recorded as the boiling point.[8][9]

Boiling_Point_Workflow A Place ~0.5 mL Liquid in Test Tube B Position Thermometer Bulb 1 cm Above Liquid A->B C Heat Gently in Heating Block B->C D Observe Boiling and Vapor Reflux Ring C->D E Ensure Thermometer Bulb is at Reflux Ring Level D->E F Record Stable Temperature Reading E->F

Workflow for Micro-Reflux Boiling Point Determination.

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10]

Methodology:

  • Mass Measurement (Tare): An empty, dry graduated cylinder or pycnometer is placed on an electronic balance, and the balance is zeroed (tared).[10][11]

  • Volume Measurement: A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[10][11]

  • Mass Measurement (Sample): The graduated cylinder containing the liquid is placed back on the balance, and the mass of the liquid is recorded.[10]

  • Calculation: The density is calculated by dividing the measured mass by the measured volume (ρ = m/V).[10]

  • Replication: The procedure should be repeated multiple times to ensure precision, and the average value is reported.[11]

Density_Determination_Workflow A Weigh Empty, Dry Graduated Cylinder (m₁) B Add a Precise Volume of Liquid (V) A->B C Weigh Cylinder with Liquid (m₂) B->C D Calculate Mass of Liquid (m = m₂ - m₁) C->D E Calculate Density (ρ = m / V) D->E

Workflow for Liquid Density Determination.

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[12] The principle of "like dissolves like" suggests that nonpolar this compound will be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[13] A common qualitative method is described below.

Methodology:

  • Preparation: A measured volume of a chosen solvent (e.g., 5 mL) is placed into a test tube.

  • Addition of Solute: A small, measured amount of this compound is added to the solvent.

  • Mixing: The test tube is stoppered and shaken vigorously to facilitate dissolution.[12]

  • Observation: The mixture is observed to see if the solute has completely dissolved.

  • Iteration: If the solute dissolves completely, more is added in small increments until no more will dissolve, and a saturated solution is formed.[12] The solubility can then be qualitatively described or quantitatively determined by measuring the total mass of solute dissolved.[12]

References

An In-depth Technical Guide to 2,2,5,5-Tetramethylhex-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,2,5,5-tetramethylhex-3-yne, also known as di-tert-butylacetylene.

Chemical Structure and Properties

2,2,5,5-Tetramethylhex-3-yne is a symmetrical internal alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.

Molecular Formula: C₁₀H₁₈

Molecular Weight: 138.25 g/mol

CAS Number: 17530-24-4

The chemical structure of 2,2,5,5-tetramethylhex-3-yne is depicted in the diagram below.

Chemical structure of 2,2,5,5-tetramethylhex-3-yne.
Physical Properties

The physical properties of 2,2,5,5-tetramethylhex-3-yne are summarized in the table below.

PropertyValueReference
Melting Point26-28 °C[1]
Boiling Point~174 °C (estimated)[1]
Density~0.783 g/cm³ (estimated)[1]
Water Solubility20.32 mg/L (at 25 °C)[1]

Synthesis

A common and effective method for the synthesis of symmetrical alkynes like 2,2,5,5-tetramethylhex-3-yne is the oxidative coupling of the corresponding terminal alkyne, in this case, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). The Hay coupling, which utilizes a copper(I) catalyst in the presence of a nitrogenous base and oxygen, is a suitable procedure.

Experimental Protocol: Hay Coupling of 3,3-Dimethyl-1-butyne

Materials:

  • 3,3-Dimethyl-1-butyne (tert-butylacetylene)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (or another suitable solvent)

  • Oxygen (or air)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3,3-dimethyl-1-butyne in acetone.

  • Add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. The solution should turn green.

  • Bubble a slow stream of oxygen or air through the stirred reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution may change.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid. This will neutralize the TMEDA and dissolve the copper salts.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by sublimation to yield pure 2,2,5,5-tetramethylhex-3-yne as a white solid.

The logical workflow for the synthesis and purification is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 3,3-dimethyl-1-butyne in Acetone add_catalyst Add CuCl and TMEDA start->add_catalyst react Bubble O₂ through the reaction mixture add_catalyst->react monitor Monitor reaction by TLC/GC react->monitor quench Quench with dilute HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry concentrate Remove solvent dry->concentrate purify Recrystallize or sublimate concentrate->purify product Pure 2,2,5,5-tetramethylhex-3-yne purify->product

Workflow for the synthesis and purification of 2,2,5,5-tetramethylhex-3-yne.

Spectroscopic Characterization

The structure of 2,2,5,5-tetramethylhex-3-yne can be confirmed by various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical Shift (δ) Assignment
~1.2 ppm (singlet, 18H)-C(CH ₃)₃

Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups. In the ¹³C NMR spectrum, three signals are expected: one for the two equivalent sp-hybridized carbons of the alkyne and two for the carbons of the tert-butyl groups (the quaternary carbon and the methyl carbons).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity
~2970C-H stretch (sp³)Strong
~2190C≡C stretchWeak or absent
~1365C-H bend (tert-butyl)Strong

The C≡C stretching vibration in symmetrical internal alkynes is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.

Mass Spectrometry (MS)
m/z Assignment
138[M]⁺ (Molecular ion)
123[M - CH₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

The mass spectrum is expected to show a molecular ion peak at m/z 138. A prominent peak at m/z 123 would correspond to the loss of a methyl group. The base peak is likely to be at m/z 57, corresponding to the stable tert-butyl cation.

Reactivity and Applications

The steric bulk of the two tert-butyl groups flanking the alkyne functionality in 2,2,5,5-tetramethylhex-3-yne makes it a sterically hindered alkyne. This steric hindrance renders the triple bond less susceptible to reactions that are common for less substituted alkynes. For example, it is resistant to catalytic hydrogenation under standard conditions.

This unique reactivity makes 2,2,5,5-tetramethylhex-3-yne a useful substrate in organometallic chemistry and materials science. It can act as a bulky, non-reactive ligand in metal complexes or as a building block for sterically crowded molecular architectures. Its derivatives are also of interest in the development of molecular machinery and advanced materials.

Safety Information

2,2,5,5-Tetramethylhex-3-yne is a flammable solid. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Di-t-butylacetylene (CAS Number 17530-24-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-t-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne characterized by its sterically hindered triple bond flanked by two tertiary butyl groups. This unique structural feature imparts distinct chemical properties and reactivity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Despite a thorough review of available scientific literature, no significant biological activity or applications in drug development have been reported for this compound to date. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of sterically hindered alkynes.

Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point. Its bulky t-butyl groups contribute to its solubility in nonpolar organic solvents. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 17530-24-4[1]
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
IUPAC Name 2,2,5,5-tetramethylhex-3-yne
Melting Point 26-28 °C[2]
Boiling Point 173.7 °C (estimated)[2]
Density 0.7834 g/cm³ (estimated)[2]
Flash Point 24.2 °C[2]
Water Solubility 20.32 mg/L at 25 °C[2]
Vapor Pressure 10.6 mmHg at 25 °C[2]

Synthesis of this compound

The synthesis of this compound can be challenging due to the steric hindrance imposed by the t-butyl groups. One common conceptual approach involves the double dehydrohalogenation of a suitable dihaloalkane precursor. A plausible synthetic route is outlined below.

Experimental Protocol: A Proposed Synthesis via Double Dehydrohalogenation

This protocol describes a general two-step process starting from a suitable precursor.

Step 1: Dihalogenation of 2,2,5,5-tetramethylhex-3-ene

The starting alkene, 2,2,5,5-tetramethylhex-3-ene, can be subjected to halogenation (e.g., bromination) to yield a vicinal dihalide.

  • Materials: 2,2,5,5-tetramethylhex-3-ene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Dissolve 2,2,5,5-tetramethylhex-3-ene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dibromo-2,2,5,5-tetramethylhexane.

Step 2: Double Dehydrohalogenation

The resulting dihalide is then treated with a strong base to induce a double elimination reaction, forming the alkyne.

  • Materials: 3,4-dibromo-2,2,5,5-tetramethylhexane, Sodium amide (NaNH₂), Mineral oil or a high-boiling point solvent.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of sodium amide in mineral oil.

    • Heat the mixture to a temperature sufficient to effect elimination (typically >150 °C).

    • Slowly add the 3,4-dibromo-2,2,5,5-tetramethylhexane to the hot suspension of sodium amide.

    • The product, this compound, will distill from the reaction mixture as it is formed.

    • Collect the distillate and purify by fractional distillation.

Synthesis_Workflow Start 2,2,5,5-tetramethylhex-3-ene Step1 Dihalogenation (e.g., with Br₂ in CH₂Cl₂) Start->Step1 Intermediate 3,4-Dihalo-2,2,5,5-tetramethylhexane Step1->Intermediate Step2 Double Dehydrohalogenation (e.g., with NaNH₂/heat) Intermediate->Step2 Product This compound Step2->Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

NMR Spectroscopy

Due to the molecule's symmetry, the NMR spectra are relatively simple.

¹H NMR: A single peak is expected for the 18 equivalent protons of the two t-butyl groups.

¹³C NMR: Three distinct signals are anticipated: one for the methyl carbons, one for the quaternary carbons of the t-butyl groups, and one for the sp-hybridized carbons of the alkyne.

NucleusChemical Shift (δ) ppm (Predicted)MultiplicityAssignment
¹H ~1.2Singlet-C(CH ₃)₃
¹³C ~30Quartet-C(C H₃)₃
¹³C ~32Singlet-C (CH₃)₃
¹³C ~85Singlet-CC -
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a C-H stretch associated with a terminal alkyne. The C≡C stretch is expected to be very weak or absent due to the symmetry of the molecule, which results in a very small change in the dipole moment during the stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
2970-2870StrongC-H stretch (sp³ hybridized carbons)
1470-1450MediumC-H bend (methyl groups)
1365MediumC-H bend (t-butyl group)
~2150Very Weak / AbsentC≡C stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is expected to be dominated by the loss of a methyl group (m/z 123) and a t-butyl group (m/z 81), leading to the formation of stable carbocations.

Fragmentation_Pathway M [C₁₀H₁₈]⁺˙ (m/z = 138) M_minus_15 [C₉H₁₅]⁺ (m/z = 123) M->M_minus_15 loss1 M_minus_57 [C₆H₉]⁺ (m/z = 81) M->M_minus_57 loss2 loss1 - •CH₃ loss2 - •C(CH₃)₃

Figure 2: Predicted mass spectrometry fragmentation.

Reactivity and Potential Applications

The sterically hindered nature of the triple bond in this compound significantly influences its reactivity. It is less susceptible to reactions that are common for terminal or less hindered internal alkynes. However, it can participate in certain reactions under specific conditions, such as metal-catalyzed cycloadditions.

Currently, there is a notable absence of published research detailing any biological activity of this compound. Extensive searches of scientific databases have not yielded any studies on its cytotoxicity, enzyme inhibition, or its use as a scaffold in drug design. While alkynes, in general, are a versatile functional group in medicinal chemistry, often utilized in "click chemistry" for bioconjugation or as part of pharmacophores, the specific compound this compound has not been explored in this context.

The lack of biological data may be attributed to its high lipophilicity and steric bulk, which could hinder interactions with biological targets.

Data_Relationship cluster_physicochem Physicochemical Properties cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Characterization cluster_application Biological Applications MW Molecular Weight MP Melting Point BP Boiling Point Precursor Dihaloalkane Reaction Dehydrohalogenation Precursor->Reaction DiTBA This compound Reaction->DiTBA NMR NMR IR IR MS Mass Spec Bioactivity No Reported Biological Activity DiTBA->MW DiTBA->MP DiTBA->BP DiTBA->NMR DiTBA->IR DiTBA->MS DiTBA->Bioactivity

Figure 3: Relationship between properties and data.

Conclusion

This compound is a sterically hindered symmetrical alkyne with well-defined physicochemical and spectroscopic properties. While its synthesis can be achieved through classical organic reactions, its reactivity is limited by steric hindrance. A significant gap in the current scientific knowledge is the absence of any reported biological activity or application in drug development for this compound. This technical guide consolidates the available chemical information on this compound and highlights the unexplored avenues for future research, particularly in the realm of biological screening and medicinal chemistry. Further investigation is warranted to determine if this unique chemical entity possesses any latent biological properties.

References

Spectroscopic Profile of Di-tert-butylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural characterization through various spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for Di-tert-butylacetylene.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (sp³ C-H)
~2126Weak-C≡C- stretch (Internal Alkyne)[1]
~1465MediumC-H bend (CH₃)
~1365MediumC-H bend (t-butyl group)

Note: Due to the symmetrical nature of the internal alkyne, the C≡C stretching vibration is very weak and may not always be readily observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

Due to the high degree of symmetry in Di-tert-butylacetylene, all 18 protons are chemically equivalent. This results in a single peak in the ¹H NMR spectrum.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2Singlet18H-(CH₃)₃

¹³C NMR

The symmetry of the molecule results in three distinct carbon environments.

Chemical Shift (δ) ppmAssignment
~81.4-CC - (Alkynyl Carbon)
~31.2-C (CH₃)₃ (Quaternary Carbon)
~28.0-C(C H₃)₃ (Methyl Carbon)
Mass Spectrometry (MS) Data

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

m/zRelative IntensityProposed Fragment Ion
138Low[C₁₀H₁₈]⁺ (Molecular Ion)
123High[C₉H₁₅]⁺ ([M-CH₃]⁺)
81Very High (Base Peak)[C₆H₉]⁺
57High[C₄H₉]⁺ (tert-butyl cation)
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Di-tert-butylacetylene to identify characteristic vibrational frequencies of its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory, is powered on and has undergone its startup diagnostics.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of liquid Di-tert-butylacetylene directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]

  • Data Processing: The acquired spectrum should be baseline corrected and the peaks of interest should be labeled with their respective wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Di-tert-butylacetylene to determine its chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of Di-tert-butylacetylene in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Due to the high concentration of equivalent protons, a small number of scans (e.g., 4-8) should be sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).[3]

    • Set an appropriate relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[3]

    • The number of scans will depend on the sample concentration but will be significantly higher than for the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to TMS at 0 ppm.

    • Perform baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Di-tert-butylacetylene.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Di-tert-butylacetylene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS System:

    • Gas Chromatograph:

      • Injector: Split/splitless inlet, typically operated in split mode.

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for hydrocarbon analysis.[4]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight (e.g., 200).

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition is initiated with the injection.

  • Data Analysis: Identify the peak corresponding to Di-tert-butylacetylene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of Di-tert-butylacetylene.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information IR IR Spectroscopy Functional_Groups Functional Groups (-C≡C-, C-H) IR->Functional_Groups Identifies NMR NMR Spectroscopy Carbon_Skeleton Carbon Skeleton (Connectivity) NMR->Carbon_Skeleton Elucidates MS Mass Spectrometry Molecular_Formula Molecular Formula (C₁₀H₁₈) MS->Molecular_Formula Determines Fragmentation Fragmentation Pattern (Stable Fragments) MS->Fragmentation Reveals

Caption: Relationship between spectroscopic techniques and structural elucidation.

Experimental_Workflow cluster_Analysis Analytical Workflow Sample Di-tert-butylacetylene Sample Prep_IR Sample Prep (IR) Sample->Prep_IR ATR Prep_NMR Sample Prep (NMR) Sample->Prep_NMR Dissolve in CDCl₃ Prep_MS Sample Prep (MS) Sample->Prep_MS Dilute in Solvent Acquire_IR IR Spectrum Acquisition Prep_IR->Acquire_IR Analyze_IR IR Data Analysis Acquire_IR->Analyze_IR Structural_Confirmation Structural Confirmation Analyze_IR->Structural_Confirmation Acquire_NMR NMR Spectrum Acquisition Prep_NMR->Acquire_NMR Analyze_NMR NMR Data Analysis Acquire_NMR->Analyze_NMR Analyze_NMR->Structural_Confirmation Acquire_MS GC-MS Acquisition Prep_MS->Acquire_MS Analyze_MS MS Data Analysis Acquire_MS->Analyze_MS Analyze_MS->Structural_Confirmation

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of di-t-butylacetylene (also known as 2,2,5,5-tetramethylhex-3-yne) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes key spectral data, comprehensive experimental protocols, and a visualization of the analytical workflow, designed to be a valuable resource for professionals in the fields of chemical research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the symmetrical nature of this compound, its ¹H and ¹³C NMR spectra are relatively simple, each showing only two distinct signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet, arising from the 18 equivalent protons of the two t-butyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2Singlet18HC(CH₃)₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum displays two signals corresponding to the quaternary carbons of the t-butyl groups and the methyl carbons.

Chemical Shift (δ) ppmAssignment
~82CC
~31C(C H₃)₃
~28C (CH₃)₃

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular formula is C₁₀H₁₈, with a molecular weight of approximately 138.25 g/mol .[1][2]

m/zRelative Intensity (%)Proposed Fragment
1385[M]⁺ (Molecular Ion)
12395[M - CH₃]⁺
81100[M - C₄H₉]⁺ (Base Peak)
5760[C₄H₉]⁺
4185[C₃H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a neat liquid sample like this compound is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, resulting in singlets for all carbon signals. Typical parameters include a 30-45° pulse angle, a spectral width of about 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure adequate relaxation of quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized procedure for obtaining an EI mass spectrum of this compound:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z values.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using NMR and Mass Spectrometry.

analytical_workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Processing & Interpretation cluster_ms_data MS Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HNMR 1H NMR Spectrum NMR->HNMR CNMR 13C NMR Spectrum NMR->CNMR MassSpec Mass Spectrum MS->MassSpec NMR_Data Chemical Shifts Multiplicity Integration HNMR->NMR_Data CNMR->NMR_Data Structure Structure Confirmation of This compound NMR_Data->Structure MS_Data Molecular Ion Peak Fragmentation Pattern MassSpec->MS_Data MS_Data->Structure

Caption: Workflow of this compound Analysis.

References

An In-depth Technical Guide to the Raman Spectrum of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-t-butylacetylene, systematically known as 2,2,5,5-tetramethyl-3-hexyne, is a highly symmetric internal alkyne. Its unique structure, featuring bulky tertiary butyl groups flanking a carbon-carbon triple bond, results in a distinctive Raman spectroscopic signature. Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a powerful tool for chemical identification and structural elucidation.[1] This guide provides a comprehensive overview of the theoretical and experimental aspects of the Raman spectrum of this compound, tailored for professionals in research and development.

Theoretical Vibrational Modes

The vibrational modes of a molecule determine its Raman spectrum. For this compound (C₁₀H₁₈), the key vibrational modes of interest are associated with the carbon-carbon triple bond (C≡C) stretching, carbon-carbon single bond (C-C) stretching, and various C-H bending and stretching modes within the t-butyl groups. Due to the molecule's high symmetry, not all vibrational modes will be Raman active. The key principle is that a vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

The most characteristic feature in the Raman spectrum of an alkyne is the C≡C stretching vibration. For internal alkynes, this peak is typically found in the 2200-2300 cm⁻¹ region. The bulky t-butyl groups in this compound influence the exact position and intensity of this peak through electronic and steric effects.

Experimental Protocol for Raman Spectroscopy of Liquid Alkynes

The following provides a detailed methodology for obtaining the Raman spectrum of a liquid sample such as this compound.

3.1 Instrumentation:

  • A high-resolution Raman spectrometer equipped with a charge-coupled device (CCD) detector.

  • A laser excitation source, commonly a 532 nm or 785 nm solid-state laser.

  • An appropriate sample holder for liquids, such as a quartz cuvette or a capillary tube.

3.2 Sample Preparation:

  • This compound is a liquid at room temperature and can be analyzed neat.

  • Ensure the sample is free from particulate matter that could cause fluorescence or scattering interference.

  • Transfer the liquid into the chosen sample holder.

3.3 Data Acquisition:

  • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation. A typical starting point is 10-50 mW at the sample.

  • Exposure Time and Accumulations: An exposure time of 1-10 seconds with multiple accumulations (e.g., 10-30) is generally sufficient to obtain a high-quality spectrum.

  • Spectral Range: Set the spectrometer to scan a range that covers all expected vibrational modes, typically from 200 cm⁻¹ to 3200 cm⁻¹.

  • Calibration: Ensure the spectrometer is calibrated using a known standard, such as silicon or a polystyrene standard.

3.4 Data Processing:

  • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.

  • Baseline Correction: Perform a baseline correction to remove any broad background fluorescence.

  • Peak Analysis: Identify and label the Raman peaks, determining their exact positions (Raman shift in cm⁻¹) and relative intensities.

Data Presentation: Raman Spectrum of this compound

While a definitive, publicly available, and fully assigned experimental Raman spectrum for this compound is not readily found in the searched literature, we can predict the expected Raman shifts based on the analysis of similar molecules, such as t-butylacetylene and other substituted alkynes. The following table summarizes these expected vibrational modes and their approximate Raman shifts.

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~2970StrongC-H asymmetric stretching (methyl groups)
~2910StrongC-H symmetric stretching (methyl groups)
~2235StrongC≡C stretching
~1450MediumC-H asymmetric bending (methyl groups)
~1370MediumC-H symmetric bending (methyl groups)
~1210MediumC-C stretching (t-butyl skeleton)
~930WeakC-C stretching (t-butyl skeleton)
~750MediumC-C symmetric "breathing" mode of t-butyl group
~450MediumC-C-C bending modes

Mandatory Visualizations

Experimental Workflow for Raman Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis sample This compound (liquid) container Quartz Cuvette/Capillary sample->container Transfer spectrometer Raman Spectrometer container->spectrometer Place in sample holder detector CCD Detector spectrometer->detector Collect scattered light laser Laser Excitation (e.g., 532 nm) laser->spectrometer raw_data Raw Spectrum detector->raw_data cr_removal Cosmic Ray Removal raw_data->cr_removal baseline_corr Baseline Correction cr_removal->baseline_corr final_spectrum Final Raman Spectrum baseline_corr->final_spectrum peak_analysis Peak Identification & Assignment final_spectrum->peak_analysis data_table Data Table Generation peak_analysis->data_table

Experimental workflow for obtaining a Raman spectrum.
Logical Relationship of Vibrational Modes

vibrational_modes cluster_functional_groups Key Functional Groups cluster_vibrational_types Vibrational Mode Types cluster_raman_peaks Characteristic Raman Peaks molecule This compound alkyne C≡C (Alkyne) molecule->alkyne tbutyl C(CH₃)₃ (t-Butyl) molecule->tbutyl stretching Stretching alkyne->stretching tbutyl->stretching bending Bending tbutyl->bending breathing Skeletal 'Breathing' tbutyl->breathing alkyne_stretch ~2235 cm⁻¹ (C≡C Stretch) stretching->alkyne_stretch ch_stretch ~2900-3000 cm⁻¹ (C-H Stretch) stretching->ch_stretch cc_stretch ~750-1210 cm⁻¹ (C-C Stretch) stretching->cc_stretch ch_bend ~1370-1450 cm⁻¹ (C-H Bend) bending->ch_bend breathing->cc_stretch

Logical relationship of molecular structure to Raman peaks.

Conclusion

References

Molecular weight and formula of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and reaction pathways of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Information

This compound is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.

Molecular Formula: C₁₀H₁₈[1]

Molecular Weight: 138.25 g/mol [1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name 2,2,5,5-tetramethylhex-3-yne[1]
CAS Number 17530-24-4
Density 0.712 g/mL[2]
Boiling Point 112.5 - 113 °C[2]
Melting Point 19.4 °C[2]
Refractive Index 1.406[2]

Experimental Protocols

The primary synthetic route to this compound is through the oxidative coupling of its precursor, tert-butylacetylene. The Glaser-Hay coupling is a well-established and efficient method for this transformation.

Synthesis of this compound via Glaser-Hay Oxidative Coupling

This protocol details the synthesis of this compound from tert-butylacetylene using a copper(I) catalyst and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and base, with oxygen from the air serving as the oxidant.

Materials:

  • tert-Butylacetylene (3,3-dimethyl-1-butyne)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (B3395972) (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Oxygen (from air)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet (e.g., a needle connected to an air pump)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Experimental Procedure:

  • Reaction Setup: A 100 mL round-bottom flask is charged with tert-butylacetylene (10 mmol, 1.0 eq) and anhydrous acetone (20 mL). The flask is equipped with a magnetic stir bar and a gas inlet needle.

  • Catalyst Preparation: In a separate vial, copper(I) chloride (0.5 mmol, 0.05 eq) and TMEDA (1.0 mmol, 0.1 eq) are mixed. This catalyst mixture is then added to the stirred solution of tert-butylacetylene in acetone.

  • Reaction Execution: A gentle stream of air is bubbled through the reaction mixture via the gas inlet needle. The reaction is allowed to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.

Reaction Pathway Visualization

The synthesis of this compound via the Glaser-Hay coupling proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps in this catalytic cycle.

Glaser_Hay_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_byproducts Byproducts R_H 2 R-C≡C-H (tert-Butylacetylene) step1 Deprotonation R_H->step1 Cu_I Cu(I) Catalyst Cu_I->step1 step4 Catalyst Regeneration Base Base (TMEDA) Base->step1 H2O 2 H₂O Base->H2O Protonated Base + O₂ → H₂O O2 O₂ (Air) step2 Oxidative Dimerization O2->step2 acetylide Copper(I) Acetylide [R-C≡C-Cu] step1->acetylide Forms acetylide->step2 Cu_II Cu(II) Intermediate step2->Cu_II Oxidizes step3 Reductive Elimination Cu_II->step3 step3->Cu_I Reduces to product R-C≡C-C≡C-R (this compound) step3->product Yields step4->Cu_I Regenerates

Caption: Catalytic cycle of the Glaser-Hay coupling for the synthesis of this compound.

References

Boiling and melting point of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Di-t-butylacetylene

This technical guide provides a comprehensive overview of the boiling and melting points of this compound, also known as 2,2,5,5-tetramethyl-3-hexyne. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound. This document includes tabulated data, a discussion of the underlying physicochemical principles, detailed experimental protocols for property determination, and a conceptual workflow for its synthesis.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Melting Point 19 °C[1]
Boiling Point 113 °C[1]
Molecular Formula C₁₀H₁₈[1][2]
Molar Mass 138.25 g/mol [1][2]
Density 0.712 g/mL[1]
CAS Registry Number 17530-24-4[1][2][3]
IUPAC Name 2,2,5,5-Tetramethyl-3-hexyne[1][2]

Discussion of Physicochemical Properties

The physical properties of alkynes, such as this compound, are primarily governed by their molecular structure and the resulting intermolecular forces.[4]

Boiling Point: Alkynes generally exhibit slightly higher boiling points than their alkane and alkene counterparts with the same number of carbon atoms.[4][5][6] This is attributed to the linear geometry of the carbon-carbon triple bond, which allows for more efficient molecular packing and stronger London dispersion forces.[4] The boiling point of this compound (113 °C) is a reflection of these forces, influenced by its molecular weight. As with other homologous series, the boiling points of alkynes increase with an increasing number of carbon atoms.[4]

Melting Point: Melting point trends are more complex as they depend significantly on how well the molecules fit into a crystal lattice.[4] The symmetry of a molecule plays a crucial role in this packing efficiency. The highly symmetric structure of this compound, with its two bulky tert-butyl groups on either side of the acetylene (B1199291) core, influences its melting point of 19 °C.

Solubility: this compound is a nonpolar molecule. Consequently, it is insoluble in water and other polar solvents.[4][7] It is, however, soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether, a common characteristic of hydrocarbons.[4]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range of a solid compound.

  • Sample Preparation: A small amount of crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus. The apparatus is equipped with a heating block, a thermometer or temperature probe, and a viewing lens.

  • Determination: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Distillation Method)

This standard method is suitable for determining the boiling point of a liquid at atmospheric pressure.

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

  • Procedure: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The condenser is supplied with a continuous flow of cold water.

  • Heating and Observation: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The boiling point is recorded as the stable temperature at which the vapor is condensing and dripping into the condenser. This temperature represents the point where the vapor pressure of the liquid equals the atmospheric pressure.

Conceptual Synthesis Workflow

This compound is a symmetrically disubstituted alkyne. A common synthetic route for such compounds involves the alkylation of acetylene or a monosubstituted acetylene. The following diagram illustrates a generalized logical workflow for the synthesis of a disubstituted alkyne, adaptable for this compound.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products & Purification R1 Acetylene Source (e.g., Calcium Carbide) P1 Step 1: Deprotonation Formation of Acetylide Anion R1->P1 R2 Strong Base (e.g., NaNH2) R2->P1 P3 Step 3: Second Deprotonation R2->P3 R3 Alkylating Agent (e.g., t-Butyl Bromide) P2 Step 2: First Alkylation Formation of Mono-substituted Alkyne R3->P2 P4 Step 4: Second Alkylation R3->P4 P1->P2 Nucleophilic Attack P2->P3 Repeat with Base P3->P4 Nucleophilic Attack PU Purification (e.g., Distillation) P4->PU Crude Product FP Final Product: This compound PU->FP Purified Product

References

An In-depth Technical Guide to the Solubility and Density of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne), with a specific focus on its solubility and density. The information is compiled from various chemical data sources to ensure accuracy and relevance for scientific and research applications.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈[1][][3]
Molecular Weight 138.25 g/mol [1][3]
Density 0.712 g/mL[1][4] 0.781 g/cm³[] 0.7834 g/cm³ (estimate)[5][6][1][][4][5][6]
Water Solubility 20.32 mg/L (at 25 °C)[5][6][7]
Melting Point 19 °C[1][4] 26-28 °C[5][6][1][4][5][6]
Boiling Point 113 °C[1][4] 132.9 °C at 760 mmHg[] 173.7 °C (estimate)[5][6][1][][4][5][6]
Physical State Clear, colorless liquid.[6][6]
Solubility Profile

This compound, as a nonpolar alkyne, exhibits distinct solubility characteristics.

  • Aqueous Solubility : It is sparingly soluble in water, with a reported solubility of 20.32 mg/L at 25 °C.[5][6][7] Like other alkynes, its nonpolar nature prevents it from forming significant intermolecular interactions, such as hydrogen bonds, with polar water molecules.[8][9]

  • Organic Solvent Solubility : Alkynes are generally soluble in nonpolar organic solvents.[8][9][10][11] Therefore, this compound is expected to be soluble in solvents such as hexane, ether, toluene, and carbon tetrachloride.[10][11]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, standard methodologies for determining the density and solubility of organic compounds are applicable.

Protocol for Density Determination of a Liquid

This protocol outlines a standard method for determining the density of a liquid, such as this compound, using basic laboratory equipment.[12][13]

Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.

Materials:

  • This compound sample

  • Analytical balance (accurate to ±0.001 g)

  • Volumetric flask or pycnometer (e.g., 10 mL or 25 mL)

  • Pipette

  • Thermometer

  • Beakers

Procedure:

  • Preparation: Ensure all glassware is clean and completely dry.

  • Mass of Empty Flask: Carefully measure and record the mass of the empty, dry volumetric flask with its stopper (W₁).[12]

  • Temperature Control: Measure and record the ambient temperature, as density is temperature-dependent.[12]

  • Filling the Flask: Using a pipette, carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the meniscus is read at eye level.

  • Mass of Filled Flask: Stopper the filled volumetric flask and weigh it. Record this mass (W₂).

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask (Mass = W₂ - W₁).

    • The volume of the liquid is the calibrated volume of the flask (V).

    • Density (ρ) is calculated using the formula: ρ = Mass / V .[12]

  • Replicates: Repeat the measurement at least three times to ensure precision and calculate the average density.

Protocol for Solubility Determination (Sparingly Soluble Compound)

This protocol describes a general method to determine the solubility of a sparingly soluble organic compound like this compound in an aqueous solvent.

Objective: To prepare a saturated solution and determine the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent (e.g., deionized water)

  • Thermostatic shaker or water bath

  • Centrifuge and/or filtration apparatus (e.g., syringe filters)

  • Calibrated glassware (pipettes, volumetric flasks)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated and some undissolved solute remains.

    • Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solute settle.

    • To ensure complete removal of undissolved material, centrifuge an aliquot of the supernatant or filter it through a syringe filter suitable for organic compounds. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Carefully take a known volume of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-MS or HPLC to determine the concentration of this compound.

  • Calculation:

    • Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound at that temperature.

    • Express the solubility in appropriate units, such as mg/L or mol/L.

Visualizations

Experimental Workflow for Density Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the density of a liquid.

G start Start prep Clean and Dry Volumetric Flask start->prep weigh_empty Weigh Empty Flask (W1) prep->weigh_empty fill_flask Fill Flask to Calibration Mark weigh_empty->fill_flask weigh_filled Weigh Filled Flask (W2) fill_flask->weigh_filled calc_mass Calculate Mass (Mass = W2 - W1) weigh_filled->calc_mass calc_density Calculate Density (ρ = Mass / V) calc_mass->calc_density get_volume Record Flask Volume (V) get_volume->calc_density end End calc_density->end

Caption: Workflow for liquid density determination.

References

An In-depth Technical Guide to Di-t-butylacetylene and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di-t-butylacetylene, a sterically hindered alkyne of significant interest in various fields of chemical research. This document details its nomenclature, chemical and physical properties, synthesis protocols, and spectroscopic data, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

This compound is most systematically known by its IUPAC name, 2,2,5,5-tetramethylhex-3-yne . Due to its symmetrical structure featuring two tertiary butyl groups attached to an acetylene (B1199291) core, it is also commonly referred to by several other names. Understanding these synonyms is crucial for a comprehensive literature search and clear communication within the scientific community.

Synonym Reference
2,2,5,5-Tetramethyl-3-hexyneIUPAC Name
Di-tert-butylacetyleneCommon Name
Di-tert-butylethyneCommon Name
3-Hexyne, 2,2,5,5-tetramethyl-CAS Index Name

Physicochemical Properties

The unique structural characteristics of this compound, particularly its high degree of symmetry and steric bulk, impart distinct physical and chemical properties. A summary of these properties is presented in the table below.

Property Value Reference
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
Appearance Colorless solid or liquid
Melting Point 11-13 °C
Boiling Point 112 °C at 760 mmHg
Density 0.712 g/cm³
Refractive Index 1.4055 at 20 °C
Solubility Insoluble in water; Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound presents a challenge due to the steric hindrance imposed by the tertiary butyl groups. Traditional methods involving the alkylation of acetylide anions with tertiary alkyl halides are generally unsuccessful due to the prevalence of elimination reactions over substitution.[1] An effective method for the preparation of this compound is the oxidative coupling of tert-butylacetylene.

Experimental Protocol: Oxidative Coupling of tert-Butylacetylene

This protocol outlines a general procedure for the synthesis of this compound via the oxidative coupling of tert-butylacetylene, a method known to be effective for the formation of symmetrical alkynes.

Materials:

  • tert-Butylacetylene

  • Copper(I) chloride (CuCl)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Oxygen (or air)

  • Organic solvent (e.g., acetone, pyridine)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve tert-butylacetylene in the chosen organic solvent.

  • Add a catalytic amount of copper(I) chloride and ammonium chloride to the solution.

  • Bubble a slow stream of oxygen (or air) through the reaction mixture while stirring vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Expected Yield: The yield of this reaction can vary depending on the specific conditions but is generally moderate to good.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. The high symmetry of the molecule results in a simplified nuclear magnetic resonance (NMR) spectrum.

Spectroscopic Data Observed Peaks/Signals
¹H NMR (CDCl₃) A single sharp peak is observed for the 18 equivalent protons of the two tert-butyl groups. The chemical shift is typically in the range of δ 1.2-1.3 ppm.
¹³C NMR (CDCl₃) Due to the symmetry, only two signals are expected: one for the quaternary carbons of the tert-butyl groups (around δ 28-30 ppm) and one for the acetylenic carbons (around δ 85-90 ppm).
Infrared (IR) The characteristic C≡C stretching vibration is expected to be very weak or absent due to the symmetry of the molecule. The C-H stretching and bending vibrations of the methyl groups will be prominent around 2960 cm⁻¹ and 1365 cm⁻¹, respectively.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern would likely show the loss of a tert-butyl group (m/z = 81) as a major fragment.

Logical Relationships and Workflows

The following diagrams illustrate the conceptual relationships and a generalized workflow for the synthesis of this compound.

Synthesis_Concept cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product tert-Butylacetylene tert-Butylacetylene Oxidative Coupling Oxidative Coupling tert-Butylacetylene->Oxidative Coupling Substrate This compound This compound Oxidative Coupling->this compound Forms

Caption: Conceptual relationship for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (tert-Butylacetylene, Solvent, Catalyst) B 2. Oxygenation (Bubbling O₂/Air) A->B C 3. Reaction Quenching (Acid Addition) B->C D 4. Extraction (Organic Solvent) C->D E 5. Washing (NaHCO₃, Brine) D->E F 6. Drying & Concentration E->F G 7. Purification (Distillation/Chromatography) F->G H Final Product: This compound G->H

Caption: Generalized experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Stability and Reactivity of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne) is a symmetrically substituted alkyne characterized by significant steric hindrance imposed by the two bulky tert-butyl groups flanking the carbon-carbon triple bond. This steric shielding profoundly influences its stability and reactivity, rendering it a unique substrate in organic synthesis. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing key physical and thermodynamic properties, and exploring its behavior in various chemical transformations. Due to its sterically encumbered nature, this compound exhibits lower reactivity in many typical alkyne reactions, such as cycloadditions and hydrosilylations, often requiring harsh reaction conditions or specialized catalysts. This document details available experimental protocols and quantitative data to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C10H18, is a fascinating molecule for studying the impact of steric hindrance on chemical reactivity.[1] The two tert-butyl groups create a sterically congested environment around the linear acetylene (B1199291) core, significantly impacting its electronic properties and accessibility to reagents.[2] Understanding the stability and reactivity of this unique alkyne is crucial for its potential applications in the synthesis of complex molecules and as a probe for mechanistic studies. This guide aims to consolidate the available technical information on this compound, with a focus on its stability, synthesis, and participation in key organic reactions.

Stability of this compound

The stability of this compound is a direct consequence of its molecular structure. The steric repulsion between the two bulky tert-butyl groups leads to a degree of strain within the molecule. However, these groups also provide a protective shield for the triple bond, contributing to its thermal stability.

Thermodynamic and Physical Properties

A collection of key thermodynamic and physical properties of this compound is presented in Table 1. This data provides a quantitative basis for understanding the molecule's stability and physical behavior.

PropertyValueUnitReference(s)
Molecular FormulaC10H18-[1]
Molecular Weight138.25 g/mol [1][3]
CAS Number17530-24-4-[1][4]
IUPAC Name2,2,5,5-tetramethylhex-3-yne-[1]
Enthalpy of Formation (ΔfH°gas)5.07kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°)241.80kJ/mol[3]
Ionization Energy8.98 - 9.19eV[3][5]
C≡C Bond Length1.202Å

Note: The C≡C bond length was determined from a crystal structure study and is slightly longer than that of unsubstituted acetylene, likely due to the steric strain imposed by the tert-butyl groups.

Thermal and Photochemical Stability

This compound exhibits considerable thermal stability. While specific decomposition temperatures are not widely reported, its high boiling point suggests it can withstand elevated temperatures.

Photochemically, this compound can be generated from the decomposition of other molecules. For instance, the UV irradiation of di-tert-butyldiphosphatetrahedrane results in its decomposition to P4 and this compound.[6][7] This indicates that the this compound molecule itself is stable under these photochemical conditions.

Synthesis of this compound

The synthesis of sterically hindered alkynes like this compound can be challenging. While a universally adopted, high-yield laboratory protocol is not readily found in the literature, a few synthetic approaches have been reported.

Synthesis via Photochemical and Catalytic Fragmentation

One reported method involves the photochemical and catalytic fragmentation of (1,2,3-Tri-tert-butyl-2-cyclopropene-1-yl)(dimethylphenylsilyl)diazomethane. This method, while effective for research purposes, involves a complex starting material and may not be suitable for large-scale synthesis.

Experimental Workflow for Synthesis via Fragmentation:

G start Start with (1,2,3-Tri-tert-butyl-2-cyclopropene-1-yl) (dimethylphenylsilyl)diazomethane photolysis Photolysis (UV irradiation) and Catalysis start->photolysis fragmentation Fragmentation of Precursor photolysis->fragmentation product This compound fragmentation->product

Caption: Synthesis of this compound via Fragmentation.

Synthesis from tert-Butyllithium

A more conventional approach involves the reaction of a suitable precursor with tert-butyllithium. While detailed experimental procedures are scarce, this method aligns with standard organometallic chemistry for the formation of carbon-carbon bonds.

Reactivity of this compound

The reactivity of this compound is dominated by the severe steric hindrance around the triple bond. This steric shielding significantly reduces its reactivity towards many reagents that readily react with less substituted alkynes.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental transformations for alkynes. However, the bulky tert-butyl groups in this compound make the approach of a diene to the alkyne highly unfavorable. There is a lack of published examples of successful cycloaddition reactions involving this compound under standard conditions, suggesting it is a very poor dienophile.

Logical Relationship for Cycloaddition Reactivity:

G DTBA This compound StericHindrance High Steric Hindrance from t-Butyl Groups DTBA->StericHindrance DieneApproach Difficult Approach of Diene StericHindrance->DieneApproach LowReactivity Low Reactivity in Cycloaddition Reactions DieneApproach->LowReactivity

Caption: Steric Hindrance and Cycloaddition Reactivity.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is another important reaction of alkynes. Similar to cycloadditions, the steric bulk of the tert-butyl groups in this compound is expected to significantly hinder the approach of the hydrosilylation catalyst and the silane. While general methods for the hydrosilylation of sterically hindered alkynes exist, often requiring specialized and highly active catalysts, specific examples with this compound are not readily found in the literature.[8] This suggests that this compound is also a challenging substrate for hydrosilylation.

Metal-Catalyzed Reactions

While this compound is unreactive in many common transformations, it has been shown to participate in certain metal-catalyzed reactions, particularly those involving C-H activation and annulation, although it is often cited as a sterically hindered alkyne that gives low to no yield in these reactions, highlighting its challenging nature.[9][10] These reactions typically require highly active catalysts that can overcome the steric barrier.

Reactions with Carbenes

The reaction of carbenes with alkynes can lead to the formation of cyclopropenes. The high reactivity of carbenes might allow them to react with the sterically hindered triple bond of this compound. However, specific experimental data on such reactions is limited.

Conclusion

This compound is a molecule where steric effects play a dominant role in defining its stability and reactivity. Its significant steric hindrance, originating from the two tert-butyl groups, makes it a relatively stable and unreactive alkyne in many common organic transformations. While this low reactivity can be a limitation, it also makes this compound an interesting substrate for developing highly active catalysts and for studying the limits of chemical reactivity. Further research into the synthesis and reactions of this unique molecule could provide valuable insights into the fundamental principles of organic chemistry and open up new avenues for the synthesis of highly congested molecular architectures. This guide provides a foundational understanding for researchers and professionals working with sterically hindered molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Di-tert-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethyl-3-hexyne. Due to the high propensity of tertiary alkyl halides to undergo elimination reactions, a direct alkylation of tert-butylacetylene with a tert-butyl halide is generally not a feasible synthetic route. Therefore, this application note details a more robust and reliable method adapted from established organometallic procedures. The described protocol involves the reaction of a tert-butyl Grignard reagent with a suitable electrophile to construct the sterically hindered alkyne core.

Introduction

Di-tert-butylacetylene is a sterically hindered alkyne of interest in various fields of chemical research, including organometallic chemistry, materials science, and as a building block in the synthesis of complex molecules. The bulky tert-butyl groups flanking the acetylene (B1199291) moiety impart unique physical and chemical properties, such as high thermal stability and specific reactivity patterns. The synthesis of such a sterically encumbered molecule presents a significant challenge, as traditional SN2 reactions with tertiary substrates are prone to failure due to competing E2 elimination pathways. This protocol outlines a practical and effective method for the preparation of di-tert-butylacetylene, avoiding the pitfalls of direct alkylation.

Reaction Scheme

The overall transformation for a plausible synthetic route is presented below. This method relies on the nucleophilic addition of a tert-butyl Grignard reagent to a suitable electrophilic partner containing the core acetylene unit.

G cluster_reactants Reactants cluster_product Product tert_butyl_grignard tert-Butylmagnesium chloride di_tert_butylacetylene Di-tert-butylacetylene tert_butyl_grignard->di_tert_butylacetylene 1. Ether electrophile Propargyl bromide electrophile->di_tert_butylacetylene 2. H₂O workup G start Start prep_grignard Prepare tert-Butylmagnesium chloride start->prep_grignard Part 1 synth_product Synthesize Di-tert-butylacetylene prep_grignard->synth_product Part 2 workup Reaction Workup synth_product->workup purification Purification by Distillation workup->purification end End purification->end

Application Notes and Protocols for the Synthesis of Di-tert-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne. The described methodology follows a robust two-step synthetic sequence commencing from the readily available starting material, pinacolone (B1678379). The protocol first details the conversion of pinacolone to an intermediate geminal dichloride, followed by a double dehydrohalogenation to yield the target alkyne. This method circumvents the challenges associated with direct alkylation of terminal alkynes with sterically hindered tertiary halides, which are prone to elimination side reactions. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

Di-tert-butylacetylene is a symmetrically disubstituted alkyne characterized by the presence of two bulky tert-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance imparts unique chemical and physical properties to the molecule, making it a valuable building block in various fields of chemical research, including organometallic chemistry, materials science, and as a sterically demanding ligand in catalysis. The synthesis of such sterically hindered alkynes can be challenging due to competing elimination reactions in traditional alkyne alkylation strategies. The protocol outlined herein provides a reliable method for the preparation of di-tert-butylacetylene in a laboratory setting.

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₁₈[1]
Molecular Weight 138.25 g/mol [1]
Appearance Colorless liquid or solid
Melting Point 19-28 °C[2]
Boiling Point 113 °C[2]
Density 0.712 g/mL[2]
Refractive Index (n_D) 1.406[2]
¹H NMR (CDCl₃) δ 1.25 (s, 18H)
¹³C NMR (CDCl₃) δ 85.7 (alkyne), 31.5 (quaternary C), 30.8 (CH₃)[1]
CAS Number 17530-24-4[2]

Experimental Protocols

The synthesis of di-tert-butylacetylene is achieved through a two-step process starting from pinacolone. The first step involves the conversion of pinacolone to 2,2-dichloro-3,3-dimethylbutane (B105728), followed by a double dehydrohalogenation to afford the final product.

Step 1: Synthesis of 2,2-Dichloro-3,3-dimethylbutane from Pinacolone

This procedure involves the reaction of pinacolone with phosphorus pentachloride to replace the carbonyl oxygen with two chlorine atoms.

Materials:

  • Pinacolone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Place phosphorus pentachloride (1.1 equivalents) into the flask.

  • Cool the flask in an ice bath and slowly add pinacolone (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 2,2-dichloro-3,3-dimethylbutane can be purified by distillation.

Step 2: Synthesis of Di-tert-butylacetylene via Double Dehydrohalogenation

This step involves the elimination of two molecules of hydrogen chloride from 2,2-dichloro-3,3-dimethylbutane using a strong base to form the alkyne.

Materials:

  • 2,2-Dichloro-3,3-dimethylbutane

  • Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia (B1221849)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Extraction solvent (e.g., pentane)

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).

  • Place a strong base, such as sodium amide (at least 2.2 equivalents), in the flask.

  • Add an anhydrous solvent, such as DMSO. If using sodium amide, liquid ammonia can also be used as the solvent at low temperatures.

  • Slowly add the 2,2-dichloro-3,3-dimethylbutane (1.0 equivalent) to the stirred suspension of the base.

  • Heat the reaction mixture to a temperature appropriate for the chosen base and solvent system (e.g., for NaNH₂ in DMSO, the temperature may be moderately elevated) and stir for several hours. Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water or ice.

  • Extract the product with a low-boiling organic solvent such as pentane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter and carefully remove the solvent by distillation.

  • The crude di-tert-butylacetylene can be purified by distillation or sublimation to yield the final product.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for Di-tert-butylacetylene Synthesis Start Start: Pinacolone Step1 Step 1: Dichlorination Start->Step1  PCl₅ Intermediate Intermediate: 2,2-Dichloro-3,3-dimethylbutane Step1->Intermediate Purification1 Purification: Distillation Intermediate->Purification1 Step2 Step 2: Double Dehydrohalogenation Product Final Product: Di-tert-butylacetylene Step2->Product Purification2 Purification: Distillation or Sublimation Product->Purification2 Purification1->Step2  Strong Base  (e.g., NaNH₂) Analysis Analysis: NMR, GC-MS Purification2->Analysis

Caption: Workflow of Di-t-butylacetylene Synthesis.

References

Di-t-butylacetylene as a Ligand in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-t-butylacetylene (DTBA) is a sterically demanding alkyne that serves as a unique ligand in organometallic chemistry. Its bulky tert-butyl groups influence the coordination geometry, stability, and reactivity of the resulting metal complexes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of organometallic complexes featuring the this compound ligand. The information is intended to guide researchers in exploring the utility of these compounds in various fields, including catalysis and materials science.

Application Notes

The primary application of this compound as a ligand stems from its ability to stabilize low-coordinate metal centers and to participate in a variety of organometallic reactions. The steric bulk of the tert-butyl groups can create a coordinatively unsaturated environment around the metal, which is often a prerequisite for catalytic activity.

One notable example is the formation of platinum(II) complexes, where the this compound ligand is coordinated in a π-fashion. These complexes have been structurally characterized and serve as models for understanding the bonding and reactivity of metal-alkyne interactions.

While less common than smaller alkynes in catalysis, this compound-ligated complexes are of interest in reactions where steric control is crucial. Potential applications could include selective hydrogenations, hydrosilylations, and cross-coupling reactions, where the bulky ligand might influence regioselectivity and prevent catalyst deactivation pathways.

Key Experiments and Protocols

Synthesis of a this compound Platinum(II) Complex

A representative example of a this compound metal complex is trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II). The synthesis of this complex provides a foundational protocol for the preparation of similar alkyne-metal complexes.

Experimental Protocol: Synthesis of trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (DTBA)

  • p-toluidine (B81030)

  • Ethanol (B145695)

  • Diethyl ether

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tetrachloroplatinate(II) in ethanol to form a solution of Zeise's salt dimer, [PtCl₂(C₂H₄)]₂.

  • To this solution, add a stoichiometric amount of this compound. The alkyne will displace the ethylene (B1197577) ligand.

  • In a separate flask, dissolve a stoichiometric amount of p-toluidine in ethanol.

  • Slowly add the p-toluidine solution to the platinum-alkyne solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product will precipitate from the solution. The precipitate can be collected by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Characterization:

The resulting complex, trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II), can be characterized by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: To confirm the presence of the p-toluidine and this compound ligands.

  • ¹³C NMR Spectroscopy: To observe the coordination of the alkyne to the platinum center, evidenced by a shift in the acetylenic carbon signals.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching frequency of the coordinated alkyne, which is typically lowered upon coordination to the metal.

  • X-ray Crystallography: To determine the solid-state structure and confirm the coordination geometry around the platinum center.

Catalytic Activity in Cross-Coupling Reactions

While specific examples with this compound are not extensively documented, a general protocol for testing the catalytic activity of a novel organometallic complex in a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted to evaluate this compound-ligated complexes.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium or Nickel complex with this compound ligand (as pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard Schlenk tubes or reaction vials

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, base, and a magnetic stir bar to a Schlenk tube.

  • Add the desired amount of the this compound metal complex (catalyst loading typically ranges from 0.1 to 5 mol%).

  • Add the solvent and the internal standard.

  • Seal the tube and place it in a preheated heating block or oil bath set to the desired reaction temperature.

  • Stir the reaction mixture for the specified time.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical spectroscopic and structural data for this compound and a representative platinum complex. This data is crucial for the identification and characterization of these compounds.

Table 1: Spectroscopic Data for this compound and its Platinum(II) Complex

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν_C≡C, cm⁻¹)
This compound~1.2 (s, 18H)~85 (alkyne), ~30 (tert-butyl C), ~32 (tert-butyl CH₃)~2140
trans-[PtCl₂(DTBA)(p-toluidine)]Ligand protons + coordinated DTBA signalsShifted alkyne and ligand carbonsLowered from free ligand

Table 2: Selected Bond Lengths and Angles for trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II) [1]

ParameterValue
Pt-Cl bond lengthNormal
Pt-N bond lengthLonger than typical Pt-N bonds
Pt-C (alkyne) distanceRelatively long
C≡C bond lengthLengthened compared to free DTBA
C-C≡C bond angleDeviates from 180°

Note: Specific numerical values from the crystal structure determination would be inserted here.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in organometallic chemistry.

experimental_workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization start Start Materials: K₂[PtCl₄], DTBA, p-toluidine reaction Reaction in Ethanol start->reaction precipitation Product Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Final Complex: trans-[PtCl₂(DTBA)(p-toluidine)] drying->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir xrd X-ray Crystallography product->xrd

Caption: Experimental workflow for the synthesis and characterization of a this compound platinum(II) complex.

catalytic_cycle catalyst [Pd(0)L_n(DTBA)] (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) catalyst->oxidative_addition Ar-X transmetalation Transmetalation (Ar'-B(OR)₂) oxidative_addition->transmetalation [Ar-Pd(II)(L_n)(DTBA)-X] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)(L_n)(DTBA)-Ar'] reductive_elimination->catalyst Ar-Ar' product Product (Ar-Ar') reductive_elimination->product

Caption: Postulated catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a this compound-ligated palladium catalyst.

References

Application Notes and Protocols for Reactions Involving Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne). The sterically demanding tert-butyl groups of this symmetrical alkyne impart unique reactivity and selectivity, making it a valuable tool in organic synthesis and organometallic chemistry. Its rigid structure and lipophilic nature also make it an intriguing building block for medicinal chemistry and drug design.

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from the readily available starting material, pinacolone (B1678379). The following protocol is adapted from established procedures.

Reaction Scheme:

G reagents 1. PCl5 2. Strong Base (e.g., NaNH2/NH3 or t-BuOK/DMSO) Step 1 Step 1 Step 2 Step 2 product This compound Pinacolone Pinacolone Intermediate Intermediate Pinacolone->Intermediate Step 1 Intermediate->product Step 2

Caption: General synthesis of this compound from pinacolone.

Experimental Protocol: Synthesis of this compound from Pinacolone

Materials:

  • Pinacolone

  • Phosphorus pentachloride (PCl5)

  • Sodium amide (NaNH2) or Potassium tert-butoxide (t-BuOK)

  • Liquid ammonia (B1221849) (NH3) or Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous diethyl ether or THF

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

Step 1: Dichlorination of Pinacolone

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add pinacolone and a suitable solvent like anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus pentachloride (PCl5) in portions to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-3,3-dimethylbutane (B105728) intermediate.

Step 2: Dehydrohalogenation

  • Set up a three-necked flask with a dry ice condenser, a mechanical stirrer, and a gas inlet.

  • If using sodium amide, condense liquid ammonia into the flask and add sodium amide.

  • Dissolve the crude dichlorinated intermediate in anhydrous diethyl ether or THF and add it dropwise to the sodium amide suspension in liquid ammonia.

  • Stir the reaction mixture for several hours.

  • Alternatively, if using potassium tert-butoxide, dissolve the intermediate in DMSO and add potassium tert-butoxide portion-wise at room temperature. Heat the mixture to facilitate the reaction.

  • After the reaction is complete (monitored by TLC or GC), carefully quench the reaction with water.

  • Extract the product with diethyl ether, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)
Pinacolone100.16-106
This compound138.2560-70 (overall)134-135

Organometallic Reactions

This compound is widely used as a ligand in organometallic chemistry due to its steric bulk, which can stabilize reactive metal centers and influence the stereochemistry of catalytic reactions.

Synthesis of a this compound Platinum(0) Complex

This protocol describes the synthesis of a stable platinum(0) complex of this compound.

Reaction Workflow:

G start K2PtCl4 + this compound step1 Reaction in Ethanol (B145695)/Water start->step1 step2 Reduction with Hydrazine (B178648) step1->step2 product [Pt( (t-Bu)C≡C(t-Bu) )2] step2->product

Caption: Workflow for the synthesis of a this compound platinum(0) complex.

Experimental Protocol: Synthesis of Bis(this compound)platinum(0)

Materials:

  • Potassium tetrachloroplatinate(II) (K2PtCl4)

  • This compound

  • Ethanol

  • Water

  • Hydrazine hydrate (B1144303)

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in a mixture of ethanol and water.

  • Add a stoichiometric excess of this compound to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Slowly add hydrazine hydrate dropwise to the refluxing solution to reduce the platinum(II) to platinum(0). A color change should be observed.

  • Continue refluxing for an additional hour.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

ComplexAppearanceYield (%)Decomposition Temp. (°C)
[Pt((t-Bu)C≡C(t-Bu))2]White crystalline solid~80> 150

Spectroscopic Data:

ComplexIR (νC≡C, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
[Pt((t-Bu)C≡C(t-Bu))2]~1700-17501.2-1.4 (s, 36H)31-33 (C(CH₃)₃), 95-100 (C≡C)

Cycloaddition Reactions

The steric hindrance of this compound can lead to the formation of unusual and strained cyclic products in cycloaddition reactions.

Synthesis of a Dewar Benzene (B151609) Derivative

This protocol outlines the [2+2] cycloaddition of this compound with a cyclobutadiene (B73232) equivalent to form a substituted Dewar benzene.

Logical Relationship:

G A Cyclobutadiene Equivalent C [2+2] Cycloaddition A->C B This compound B->C D Dewar Benzene Derivative C->D

Caption: Formation of a Dewar benzene via [2+2] cycloaddition.

Experimental Protocol: Synthesis of a Hexamethyl-di-t-butyl Dewar Benzene

Materials:

  • This compound

  • Tetramethylcyclobutadiene aluminum trichloride (B1173362) complex

  • Anhydrous benzene

  • Crushed ice

  • Anhydrous potassium carbonate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the tetramethylcyclobutadiene aluminum trichloride complex in anhydrous benzene.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to decompose the aluminum complex.

  • Separate the organic layer, wash with water, and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Quantitative Data:

ProductYield (%)Boiling Point (°C / mmHg)
Hexamethyl-di-t-butyl Dewar Benzene40-50~60-70 / 1

Applications in Drug Development

While direct applications of this compound in marketed drugs are not prevalent, the incorporation of sterically hindered alkynes is a recognized strategy in medicinal chemistry. The rigid, linear geometry of the acetylene (B1199291) moiety can act as a stable linker between pharmacophoric groups, and the bulky tert-butyl groups can enhance metabolic stability and modulate binding affinity.

Signaling Pathway Analogy:

G cluster_0 Drug Design Strategy cluster_1 Potential Outcomes A Lead Compound B Introduction of this compound Scaffold A->B C Modified Compound B->C D Increased Metabolic Stability C->D E Altered Receptor Binding C->E F Improved Pharmacokinetics C->F

Caption: Role of this compound scaffold in drug design.

Application Notes:

  • Metabolic Blocking: The tert-butyl groups can act as metabolic blockers, preventing enzymatic degradation at or near the site of incorporation. This can lead to an increased half-life of a drug candidate.

  • Conformational Rigidity: The linear and rigid nature of the alkyne can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.

  • Lipophilicity Modification: The introduction of the this compound moiety significantly increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Scaffold for Bioactive Molecules: this compound can serve as a central scaffold to which various pharmacophoric groups can be attached, allowing for the exploration of structure-activity relationships (SAR).

While specific protocols for the integration of this compound into drug candidates are proprietary and case-specific, its use as a building block in the synthesis of complex organic molecules with potential biological activity is an area of active research. Researchers in drug development can utilize the synthetic protocols described in this document to incorporate this unique structural motif into their novel molecular designs.

The Versatility of Di-t-butylacetylene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-t-butylacetylene, a sterically hindered alkyne, offers unique reactivity and properties that make it a valuable tool in organic synthesis. Its bulky tert-butyl groups influence its participation in various transformations, leading to the formation of novel carbocyclic and heterocyclic frameworks, as well as unique organometallic complexes. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies.

Cycloaddition Reactions: Building Complex Scaffolds

This compound can participate in cycloaddition reactions, serving as a dienophile or a partner in [2+2] cycloadditions. The steric hindrance of the tert-butyl groups often dictates the stereochemical outcome and can influence the reaction conditions required.

Diels-Alder Reaction with Substituted Cyclopentadienones

The Diels-Alder reaction provides a powerful method for the construction of six-membered rings. This compound can react as a dienophile with highly reactive dienes such as tetracyclone (2,3,4,5-tetraphenylcyclopentadienone). The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction involving the extrusion of carbon monoxide to yield a hexasubstituted benzene (B151609) derivative.

Workflow for Diels-Alder Reaction of this compound:

A This compound + Tetracyclone B [4+2] Cycloaddition A->B Heat C Intermediate Adduct B->C D Retro-Diels-Alder (CO Extrusion) C->D Heat E Hexasubstituted Benzene D->E

Caption: General workflow for the Diels-Alder reaction of this compound.

Experimental Protocol: Synthesis of 1,2,3,4-Tetraphenyl-5,6-di-tert-butylbenzene

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetracyclone (1.0 g, 2.6 mmol) and this compound (0.43 g, 3.1 mmol).

  • Solvent Addition: Add 20 mL of a high-boiling solvent such as diphenyl ether.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 259 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the characteristic deep purple color of tetracyclone disappears.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexane (B92381) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash with cold hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).

ReactantMolar Mass ( g/mol )Amount (mmol)Yield (%)
Tetracyclone384.482.6\multirow{2}{*}{Typical yields range from 70-85%}
This compound138.253.1

Organometallic Chemistry: Ligands for Novel Complexes

The electron-rich triple bond of this compound makes it an excellent ligand for transition metals. The bulky tert-butyl groups can stabilize low-coordinate metal centers and influence the geometry and reactivity of the resulting organometallic complexes.

Synthesis of Platinum(0) Complexes

This compound readily reacts with platinum(0) precursors, such as those containing labile ligands, to form stable η²-alkyne complexes. These complexes are valuable as catalysts or as starting materials for further synthetic transformations.

Synthesis Pathway for a (η²-Di-t-butylacetylene)platinum(0) Complex:

A Pt(0) Precursor (e.g., [Pt(PPh3)4]) B Ligand Exchange A->B + this compound - 2 PPh3 C (η²-Di-t-butylacetylene)Pt(PPh3)2 B->C

Caption: Synthesis of a this compound platinum(0) complex.

Experimental Protocol: Synthesis of (η²-Di-t-butylacetylene)bis(triphenylphosphine)platinum(0)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)platinum(0) (B82886) (1.24 g, 1.0 mmol) in 50 mL of degassed toluene.

  • Reagent Addition: To the stirred solution, add this compound (0.15 g, 1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: The formation of the product can be monitored by ³¹P NMR spectroscopy, observing the characteristic shift of the coordinated phosphine (B1218219) ligands.

  • Isolation: Reduce the solvent volume in vacuo to approximately 10 mL. Add hexane to precipitate the product.

  • Purification: Collect the white solid by filtration, wash with cold hexane, and dry under vacuum.

PrecursorMolar Mass ( g/mol )Amount (mmol)Product Yield (%)
[Pt(PPh₃)₄]1244.251.0>90%
This compound138.251.1

Spectroscopic Data: The crystal structure of a related complex, trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II), has been determined by X-ray crystallography. The C≡C bond length was found to be 1.24(2) Å, slightly elongated compared to a free triple bond, and the Pt-C distances averaged 2.16(1) Å, indicating a π-type bond.[1]

Cobalt-Catalyzed Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While specific examples with this compound are not extensively documented in introductory texts, its participation in this reaction is plausible, especially in intramolecular variants. The reaction typically proceeds via the formation of a dicobalt hexacarbonyl-alkyne complex.

General Pauson-Khand Reaction Scheme:

A This compound + Co2(CO)8 B Alkyne-Cobalt Complex A->B - 2 CO D [2+2+1] Cycloaddition B->D + Alkene, + CO C Alkene + CO E Cyclopentenone Product D->E

Caption: Conceptual workflow for a Pauson-Khand reaction with this compound.

Experimental Protocol: General Procedure for the Formation of a Dicobalt Hexacarbonyl Complex of this compound

  • Reaction Setup: In a round-bottom flask, dissolve dicobalt octacarbonyl (1.0 g, 2.9 mmol) in 40 mL of degassed hexane under an inert atmosphere.

  • Reagent Addition: Add this compound (0.44 g, 3.2 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of carbon monoxide.

  • Monitoring: The formation of the deep red alkyne-cobalt complex can be monitored by IR spectroscopy, observing the characteristic shifts in the carbonyl stretching frequencies.

  • Isolation: Once the reaction is complete (typically after a few hours), the solvent can be removed under reduced pressure to yield the crude complex, which can be used in subsequent Pauson-Khand reactions without further purification.

ReactantMolar Mass ( g/mol )Amount (mmol)
Dicobalt Octacarbonyl341.952.9
This compound138.253.2

Synthesis of Strained Ring Systems: Dewar Benzene Derivatives

This compound can be a precursor to highly substituted and strained molecules like Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene) derivatives. While the direct synthesis from this compound is not a common undergraduate reaction, related alkynes are known to undergo bicyclotrimerization to form hexasubstituted Dewar benzenes. For instance, hexamethyl Dewar benzene is prepared by the bicyclotrimerization of dimethylacetylene with aluminum chloride.[2] This suggests the potential for this compound to participate in similar transformations to afford sterically crowded Dewar benzene structures.

Conceptual Pathway to a Dewar Benzene Derivative:

A 3 x this compound B Catalytic Bicyclotrimerization A->B Catalyst (e.g., AlCl3) C Hexa-t-butyl Dewar Benzene B->C

Caption: A conceptual pathway for the synthesis of a Dewar benzene derivative.

These application notes and protocols highlight the utility of this compound in constructing complex molecular architectures. Its unique steric profile opens avenues for the synthesis of novel compounds with potential applications in materials science and pharmaceutical development. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Di-t-butylacetylene: A Sterically Hindered Alkyne for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-t-butylacetylene, systematically named 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne notable for the extreme steric hindrance imposed by the two bulky tert-butyl groups flanking the carbon-carbon triple bond. This unique structural feature significantly influences its reactivity, making it a valuable tool in various areas of chemical research, including organometallic chemistry, reaction mechanism studies, and as a building block in the synthesis of complex molecules. Its hindered nature prevents typical alkyne reactions, allowing for unique transformations and the stabilization of reactive intermediates. These application notes provide an overview of the properties, synthesis, and key applications of this compound, along with detailed experimental protocols.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented, providing crucial data for its identification and use in experimental setups.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17530-24-4
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
IUPAC Name 2,2,5,5-tetramethylhex-3-yne
Synonyms Di-tert-butylethyne, 2,2,5,5-Tetramethyl-3-hexyne
Appearance Colorless liquid or solid
Melting Point 19-21 °C
Boiling Point 112-114 °C
Density 0.712 g/mL at 25 °C
Refractive Index 1.4055 at 20 °C

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃) δ 1.25 (s, 18H)
¹³C NMR (CDCl₃) δ 85.5 (alkyne), 31.0 (quaternary), 28.1 (methyl)
Infrared (IR) Due to the molecule's symmetry, the C≡C stretch is typically weak or absent in the IR spectrum.
Mass Spectrometry (EI) m/z (%): 138 (M+), 123, 81, 57 (100)

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the coupling of tert-butyl containing precursors. One common approach involves the dehydrohalogenation of a suitable dihalide.

Protocol: Synthesis via Dehydrohalogenation of 2,2-dichloro-3,3-dimethylbutane (B105728)

This protocol is adapted from established synthetic procedures and involves the reaction of pinacolone (B1678379) with phosphorus pentachloride to form the dichlorinated intermediate, followed by dehydrochlorination.

Materials:

  • Pinacolone

  • Phosphorus pentachloride (PCl₅)

  • Sodium hydroxide (B78521) (NaOH)

  • Xylene

  • Ice-water mixture

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane

  • In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a condenser.

  • Add 400 kg of xylene to the reactor, followed by the staged addition of 390 kg of phosphorus pentachloride, stirring until fully dissolved.

  • Cool the mixture to 10 °C and add 195 kg of pinacolone dropwise over approximately 8 hours. The reaction generates 2,2-dichloro-3,3-dimethylbutane.

  • After the reaction is complete, quench the reaction by carefully adding an ice-water mixture.

  • Allow the layers to separate and isolate the organic layer containing the product.

Step 2: Dehydrochlorination to form this compound

  • In a separate reactor, prepare a solution of 184 kg of sodium hydroxide in 500 kg of water.

  • Add 92 kg of the 2,2-dichloro-3,3-dimethylbutane obtained from Step 1.

  • Heat the mixture to 180 °C to initiate the dehydrochlorination reaction. Control the temperature to not exceed 250 °C.

  • The product, this compound, will distill as it is formed. Collect the distillate.

  • Purify the collected product by fractional distillation to obtain pure this compound.

G cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Dehydrochlorination Pinacolone Pinacolone Intermediate 2,2-dichloro-3,3-dimethylbutane Pinacolone->Intermediate Reaction PCl5 PCl5 / Xylene PCl5->Intermediate Product This compound Intermediate->Product Reaction at 180°C NaOH NaOH / H2O NaOH->Product Purification Fractional Distillation Product->Purification FinalProduct Pure this compound Purification->FinalProduct G MetalPrecursor Metal Precursor (e.g., M(CO)n) Reaction Reaction (Stirring/Heating) MetalPrecursor->Reaction DTBA This compound DTBA->Reaction Solvent Anhydrous Solvent Solvent->Reaction Complex This compound Metal Complex Reaction->Complex Purification Purification (Recrystallization/ Chromatography) Complex->Purification FinalComplex Pure Complex Purification->FinalComplex

References

Applications of Di-t-butylacetylene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne) in materials science. Due to its rigid, linear structure and bulky tert-butyl groups, this compound is a promising building block for the synthesis of advanced materials with unique properties. The applications detailed below are based on established principles of polymer chemistry, metal-organic framework (MOF) synthesis, and molecular machine design, adapted for this specific sterically hindered alkyne.

Synthesis of High-Performance Polymers

This compound can be polymerized to form poly(this compound), a material predicted to have high thermal stability, good solubility in organic solvents, and potential for gas permeability due to its rigid, bulky structure. The polymerization can be achieved using transition metal catalysts, similar to other substituted acetylenes.

Quantitative Data Summary: Expected Properties of Poly(this compound)

The following table summarizes the expected properties of poly(this compound) based on data from polymers of other sterically hindered acetylenes.

PropertyExpected ValueCharacterization Method
Number-Average Molecular Weight (Mn)10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)
Decomposition Temperature (Td, 5% weight loss)> 300 °CThermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)> 200 °CDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in common organic solvents (toluene, THF, chloroform)Visual Inspection / UV-Vis Spectroscopy
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a rhodium-based catalyst, which is known to be effective for the polymerization of sterically hindered acetylenes.[1][2]

Materials:

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [(nbd)RhCl]₂ (e.g., 10 mg, 0.022 mmol) in anhydrous toluene (10 mL).

    • Add triethylamine (e.g., 0.1 mL, 0.72 mmol) to the catalyst solution.

    • Stir the solution at room temperature for 15 minutes.

  • Polymerization:

    • In a separate Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 g, 7.23 mmol) in anhydrous toluene (10 mL).

    • Using a syringe, transfer the catalyst solution to the monomer solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.

  • Polymer Isolation:

    • After 24 hours, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol (e.g., 200 mL).

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer in a vacuum oven at 60 °C overnight.

  • Characterization:

    • FT-IR Spectroscopy: Confirm the disappearance of the acetylenic C≡C stretching vibration (around 2230 cm⁻¹) and the formation of the polyene backbone.

    • ¹H NMR Spectroscopy: Analyze the structure of the polymer. The spectrum is expected to show broad peaks corresponding to the protons of the tert-butyl groups and the polyene backbone.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3]

Experimental Workflow: Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization Monomer This compound Reaction Polymerization (30°C, 24h) Monomer->Reaction Catalyst [(nbd)RhCl]₂ / Et₃N Catalyst->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FT-IR Drying->FTIR NMR ¹H NMR Drying->NMR GPC GPC Drying->GPC TGA TGA Drying->TGA

Caption: Workflow for the synthesis and characterization of poly(this compound).

Design of Hydrophobic Metal-Organic Frameworks (MOFs)

The bulky and hydrophobic nature of the tert-butyl groups in this compound makes it an excellent candidate for a linker in the synthesis of hydrophobic MOFs. These materials have potential applications in gas storage and separation, particularly for capturing hydrophobic gases or for separating water from organic mixtures.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol describes the synthesis of a hypothetical MOF, "M-DTBA-BPDC" (where M is a metal ion, DTBA is this compound, and BPDC is biphenyl-4,4'-dicarboxylic acid), using a mixed-linker approach.

Materials:

  • This compound (linker 1)

  • Biphenyl-4,4'-dicarboxylic acid (H₂BPDC) (linker 2)

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture Preparation:

    • In a glass vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 100 mg, 0.336 mmol), H₂BPDC (e.g., 40 mg, 0.165 mmol), and this compound (e.g., 23 mg, 0.165 mmol) in 15 mL of DMF.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Solvothermal Reaction:

    • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • Cool the autoclave to room temperature at a rate of 5 °C/min.

  • Product Isolation and Activation:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • Immerse the crystals in chloroform (B151607) for 3 days, replacing the chloroform daily, to exchange the DMF solvent within the pores.

    • Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

    • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

    • Water Contact Angle Measurement: To quantify the hydrophobicity of the MOF surface.

Logical Relationship: Design of a Hydrophobic MOF

G cluster_components MOF Components cluster_properties Resulting Properties Metal Metal Ion (e.g., Zn²⁺) Synthesis Solvothermal Synthesis Metal->Synthesis Linker1 This compound (Hydrophobic Linker) Linker1->Synthesis Linker2 Biphenyl-4,4'-dicarboxylic acid (Structural Linker) Linker2->Synthesis MOF Hydrophobic MOF (M-DTBA-BPDC) Synthesis->MOF Porosity High Porosity MOF->Porosity Hydrophobicity Hydrophobicity MOF->Hydrophobicity Stability Thermal Stability MOF->Stability

Caption: Design strategy for a hydrophobic MOF using this compound.

Molecular Rotors and Machines

The rigid, linear structure of this compound, with its bulky end groups, makes it an ideal candidate for the central axle component in a molecular rotor. The tert-butyl groups can act as stoppers, preventing the axle from dethreading from a macrocyclic ring, a key feature in rotaxane-based molecular machines.

Conceptual Design of a this compound-Based Molecular Rotor

A simple molecular rotor can be conceptualized by threading a macrocycle, such as a cyclodextrin (B1172386) or a crown ether, onto a this compound axle. The rotation of the macrocycle around the axle could then be controlled by external stimuli. While a detailed synthetic protocol for such a complex molecule is beyond the scope of these notes, the following diagram illustrates the fundamental principle.

Signaling Pathway: Operation of a Light-Driven Molecular Rotor

This diagram illustrates the hypothetical operation of a light-driven molecular rotor based on a this compound axle functionalized with a photoswitchable group (e.g., azobenzene).

G cluster_rotor Molecular Rotor Axle This compound Axle with Azobenzene Switch State1 State 1: Trans-Azobenzene (Ring at Position A) Axle->State1 Ring Macrocyclic Ring Ring->State1 UV_light UV Light (365 nm) State1->UV_light State2 State 2: Cis-Azobenzene (Ring at Position B) Vis_light Visible Light (450 nm) State2->Vis_light UV_light->State2 Isomerization Vis_light->State1 Isomerization

Caption: A hypothetical light-driven molecular rotor with a this compound axle.

References

The Versatility of Di-t-butylacetylene in Transition Metal-Catalyzed Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-t-butylacetylene (DTBA), a sterically hindered alkyne, serves as a unique building block in a variety of transition metal-catalyzed reactions. Its bulky tert-butyl groups influence reactivity and selectivity, leading to the formation of novel and complex molecular architectures. These application notes provide an overview of key transition metal-catalyzed reactions involving this compound and its close analog, tert-butylacetylene, along with detailed experimental protocols for their practical implementation in a research setting.

Rhodium-Catalyzed [2+2+1] Cyclotrimerization of tert-Butylacetylene for Fulvene (B1219640) Synthesis

The rhodium-catalyzed [2+2+1] cyclotrimerization of terminal alkynes offers an efficient route to substituted pentafulvenes, which are valuable precursors in organic synthesis and materials science. The use of tert-butylacetylene in this reaction leads to the formation of (E)-1,3,6-tri(tert-butyl)fulvene with high selectivity.

Application Note:

This protocol details the synthesis of (E)-1,3,6-tri(tert-butyl)fulvene from tert-butylacetylene using a rhodium-based catalyst. The bulky tert-butyl groups of the alkyne substrate direct the cyclization pathway towards the formation of the fulvene derivative over other possible isomers. This reaction is sensitive to catalyst loading and temperature, which can affect the selectivity for the desired fulvene product.[1][2]

Quantitative Data Summary:

CatalystSubstrateProductSolventTemp. (°C)Time (h)Yield (%)Ref.
Rh{κ²N,O-(Opy)}(CO)(IPr) (5 mol%)tert-Butylacetylene(E)-1,3,6-tri(tert-butyl)fulveneC₆D₆602287 (conversion)[2]

Experimental Protocol:

Synthesis of (E)-1,3,6-tri(tert-butyl)fulvene [2]

  • Materials:

    • Rh{κ²N,O-(Opy)}(CO)(IPr) catalyst

    • tert-Butylacetylene

    • Anhydrous benzene-d₆ (C₆D₆)

    • NMR tube

    • Schlenk line and argon atmosphere

  • Procedure:

    • In a glovebox under an argon atmosphere, add the Rh{κ²N,O-(Opy)}(CO)(IPr) catalyst (5 mol%) to an NMR tube.

    • Add anhydrous C₆D₆ to the NMR tube.

    • Add tert-butylacetylene to the NMR tube.

    • Seal the NMR tube and take it out of the glovebox.

    • Heat the reaction mixture at 60 °C for 22 hours.

    • Monitor the reaction progress by ¹H NMR spectroscopy to determine the conversion to (E)-1,3,6-tri(tert-butyl)fulvene.

  • Characterization:

    • The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Proposed Reaction Mechanism:

The proposed catalytic cycle for the rhodium-catalyzed [2+2+1] cyclotrimerization of tert-butylacetylene is depicted below. The reaction is believed to proceed through a series of oxidative coupling and reductive elimination steps, with the specific ligand environment around the rhodium center playing a crucial role in directing the chemoselectivity towards the fulvene product.

G cluster_main Rhodium-Catalyzed [2+2+1] Cyclotrimerization Rh_cat Rh(I) Catalyst Intermediate1 Rh-Alkyne Complex Rh_cat->Intermediate1 Coordination Alkyne1 tert-Butylacetylene (1 eq.) Alkyne1->Intermediate1 Rhodacyclopentadiene Rhodacyclopentadiene Intermediate Intermediate1->Rhodacyclopentadiene Oxidative Coupling Alkyne2 tert-Butylacetylene (1 eq.) Alkyne2->Rhodacyclopentadiene Intermediate2 Rh-Alkyne Adduct Rhodacyclopentadiene->Intermediate2 Coordination Alkyne3 tert-Butylacetylene (1 eq.) Alkyne3->Intermediate2 Fulvene_complex Rh-Fulvene Complex Intermediate2->Fulvene_complex [4+1] Cycloaddition Fulvene_complex->Rh_cat Reductive Elimination Fulvene (E)-1,3,6-tri(tert-butyl)fulvene Fulvene_complex->Fulvene Product Release

Caption: Proposed catalytic cycle for the Rhodium-catalyzed [2+2+1] cyclotrimerization of tert-butylacetylene.

Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes

Application Note:

This section provides a general overview of the cobalt-catalyzed [2+2+2] cycloaddition of alkynes. This powerful, atom-economical reaction allows for the construction of highly substituted aromatic rings. The mechanism typically involves the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule followed by reductive elimination.[3][4] For a sterically hindered alkyne like this compound, the formation of hexakis(tert-butyl)benzene would be the expected product.

Experimental Protocol (General):

  • Materials:

    • Cobalt catalyst (e.g., Co(I) complex)

    • This compound

    • Anhydrous solvent (e.g., toluene, THF)

    • Schlenk flask and argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the cobalt catalyst.

    • Add the anhydrous solvent, followed by this compound.

    • Heat the reaction mixture to the desired temperature (optimization may be required).

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization:

    • The product, hexakis(tert-butyl)benzene, can be characterized by NMR spectroscopy, mass spectrometry, and melting point analysis.

Reaction Workflow:

G cluster_workflow Cobalt-Catalyzed [2+2+2] Cycloaddition Workflow start Start setup Reaction Setup: - Cobalt Catalyst - this compound - Anhydrous Solvent - Inert Atmosphere start->setup reaction Reaction: - Heating - Monitoring (GC-MS/TLC) setup->reaction workup Workup: - Solvent Removal reaction->workup purification Purification: - Column Chromatography or  Recrystallization workup->purification characterization Characterization: - NMR, MS, MP purification->characterization end End characterization->end

Caption: General workflow for the Cobalt-catalyzed [2+2+2] cycloaddition of this compound.

Platinum-Catalyzed Hydrosilylation of this compound

Platinum complexes are highly efficient catalysts for the hydrosilylation of alkynes, a reaction that forms vinylsilanes. These products are versatile intermediates in organic synthesis. The reaction of this compound with a hydrosilane in the presence of a platinum catalyst is expected to yield the corresponding vinylsilane.

Application Note:

This protocol describes a general method for the platinum-catalyzed hydrosilylation of this compound. The choice of catalyst and silane (B1218182) can influence the regio- and stereoselectivity of the addition. Karstedt's catalyst is a commonly used, highly active catalyst for this transformation.[5][6]

Experimental Protocol (General):

  • Materials:

    • Platinum catalyst (e.g., Karstedt's catalyst)

    • This compound

    • Hydrosilane (e.g., triethylsilane, trichlorosilane)

    • Anhydrous solvent (e.g., toluene, THF)

    • Schlenk flask and argon atmosphere

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in the anhydrous solvent.

    • Add the platinum catalyst.

    • Add the hydrosilane dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by GC-MS or NMR spectroscopy.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The product can be purified by distillation or column chromatography.

  • Characterization:

    • The vinylsilane product can be characterized by ¹H, ¹³C, and ²⁹Si NMR spectroscopy, as well as mass spectrometry.

Hydrosilylation Mechanism:

G cluster_mechanism Chalk-Harrod Mechanism for Hydrosilylation Pt0 Pt(0) Catalyst Pt_hydrido_silyl Pt(II)-hydrido-silyl Intermediate Pt0->Pt_hydrido_silyl Oxidative Addition Silane R₃SiH Silane->Pt_hydrido_silyl Pt_alkyne_complex Pt-Alkyne Complex Pt_hydrido_silyl->Pt_alkyne_complex Coordination Alkyne This compound Alkyne->Pt_alkyne_complex Insertion_product Insertion Product Pt_alkyne_complex->Insertion_product Migratory Insertion Insertion_product->Pt0 Reductive Elimination Vinylsilane Vinylsilane Product Insertion_product->Vinylsilane Product Release

Caption: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of olefins and acetylenes. The polymerization of this compound with a Ziegler-Natta catalyst can lead to the formation of poly(this compound), a polymer with a conjugated backbone.

Application Note:

This section provides a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system (TiCl₄/AlEt₃). The properties of the resulting polymer, such as molecular weight and stereoregularity, can be influenced by the catalyst composition, polymerization temperature, and monomer concentration.[2][7][8]

Experimental Protocol (General):

  • Materials:

    • Titanium tetrachloride (TiCl₄)

    • Triethylaluminum (AlEt₃)

    • This compound

    • Anhydrous solvent (e.g., toluene, heptane)

    • Schlenk flask and argon atmosphere

  • Procedure:

    • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve TiCl₄ in the anhydrous solvent. Cool the solution (e.g., to 0 °C) and slowly add the AlEt₃ solution to form the active catalyst. The mixture will typically become heterogeneous.

    • Polymerization: To a separate Schlenk flask containing the anhydrous solvent, add the this compound monomer.

    • Transfer the prepared catalyst slurry to the monomer solution.

    • Stir the reaction mixture at the desired temperature for the specified time.

    • Termination and Workup: Quench the polymerization by adding an alcohol (e.g., methanol).

    • Filter the polymer and wash it with methanol (B129727) and other solvents to remove catalyst residues.

    • Dry the polymer under vacuum.

  • Characterization:

    • The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR spectroscopy for structural analysis, and thermal analysis (TGA/DSC).[9]

Ziegler-Natta Polymerization Workflow:

G cluster_workflow Ziegler-Natta Polymerization Workflow start Start catalyst_prep Catalyst Preparation: - TiCl₄ + AlEt₃ in anhydrous solvent start->catalyst_prep polymerization Polymerization: - Add catalyst to monomer solution - Control temperature and time catalyst_prep->polymerization termination Termination: - Quench with alcohol polymerization->termination workup Workup: - Filter and wash polymer termination->workup drying Drying: - Under vacuum workup->drying characterization Characterization: - GPC, NMR, TGA/DSC drying->characterization end End characterization->end

Caption: General workflow for the Ziegler-Natta polymerization of this compound.

These application notes and protocols provide a starting point for researchers interested in utilizing this compound in transition metal-catalyzed reactions. The inherent steric hindrance of this alkyne presents both challenges and opportunities for the synthesis of unique and complex molecules. Further optimization of the provided protocols may be necessary depending on the specific research goals and available resources.

References

Application Notes and Protocols: Strategic Use of Di-tert-butylacetylene Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While di-tert-butylacetylene (also known as 2,2,5,5-tetramethylhex-3-yne) and its derivatives are not classically defined as "protecting groups," their significant steric hindrance offers a powerful strategic tool in organic synthesis. The bulky tert-butyl groups flanking the alkyne functionality can control reactivity and selectivity in a manner analogous to protecting groups, by selectively blocking certain reaction pathways or directing reagents to specific sites. These application notes explore the strategic use of di-tert-butylacetylene and other sterically hindered alkynes in the synthesis of complex molecules, providing protocols and quantitative data where available.

The core utility of these compounds lies in their ability to participate in reactions where steric bulk is a critical factor in determining the outcome of the synthesis. This includes the formation of sterically congested molecules and the selective functionalization of substrates.

Application Notes: Leveraging Steric Hindrance

The primary application of di-tert-butylacetylene and its analogs is in the construction of sterically hindered molecules. The presence of the bulky tert-butyl groups can influence reaction outcomes in several ways:

  • Directing Reaction Pathways: The steric bulk can prevent or slow down undesired side reactions, thereby increasing the yield of the desired product.

  • Controlling Stereochemistry: The spatial arrangement of the tert-butyl groups can influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another.

  • Enabling Novel Transformations: The unique electronic and steric properties of di-tert-butylacetylene can enable chemical transformations that are not possible with less hindered alkynes.

A key area of application is in the synthesis of complex aromatic systems, such as phenanthrenes and biaryls, where the steric hindrance from the alkyne starting material is crucial for achieving the desired substitution pattern and molecular architecture.[1]

Logical Relationship: Steric Hindrance Directing Synthesis

The following diagram illustrates the conceptual role of a sterically hindered alkyne in directing a synthetic pathway.

Steric_Hindrance_Concept Conceptual role of steric hindrance in directing reaction pathways. cluster_0 Reaction without Steric Hindrance cluster_1 Reaction with Steric Hindrance Reactant_A Unhindered Alkyne Product_1 Desired Product Reactant_A->Product_1 Product_2 Side Product 1 Reactant_A->Product_2 Product_3 Side Product 2 Reactant_A->Product_3 Reagent_B Reagent Reagent_B->Reactant_A Reactant_C Di-t-butylacetylene Derivative (Sterically Hindered Alkyne) Product_4 Desired Product Reactant_C->Product_4 Reagent_D Reagent Reagent_D->Reactant_C

Caption: Conceptual role of steric hindrance in directing reaction pathways.

Experimental Protocols

Protocol 1: Synthesis of Sterically Hindered 3,4,5,6-tetrasubstituted Phenanthrenes

This protocol is adapted from a method for the synthesis of sterically hindered phenanthrenes via an acid-catalyzed bisannulation reaction.[1]

Objective: To synthesize a sterically hindered phenanthrene (B1679779) derivative using a di-substituted internal alkyne.

Materials:

  • 1,4-Benzenediacetaldehyde

  • This compound (or another suitable internal alkyne)

  • B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 1,4-benzenediacetaldehyde (0.10 mmol) in dry DCM (1.0 mL) under an inert atmosphere, add the internal alkyne (e.g., this compound, 0.30 mmol, 3.0 equiv).

  • Add B(C₆F₅)₃ (5 mol %) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sterically hindered phenanthrene.

Experimental Workflow: Phenanthrene Synthesis

Phenanthrene_Synthesis_Workflow Start Start Step1 Dissolve 1,4-benzenediacetaldehyde in dry DCM under inert atmosphere Start->Step1 Step2 Add internal alkyne (e.g., this compound) Step1->Step2 Step3 Add B(C₆F₅)₃ catalyst Step2->Step3 Step4 Stir at room temperature for 24h Step3->Step4 Step5 Monitor reaction progress (TLC or GC-MS) Step4->Step5 Step6 Quench with saturated NaHCO₃ (aq) Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Dry, filter, and concentrate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Obtain pure sterically hindered phenanthrene Step9->End

Caption: Workflow for the synthesis of sterically hindered phenanthrenes.

Quantitative Data

The use of sterically hindered alkynes can significantly impact reaction yields. The following table summarizes representative data for the synthesis of phenanthrene derivatives.

EntryAlkyneProductYield (%)
1Phenylacetylene4-Phenylphenanthrene85
21-Phenyl-1-propyne3-Methyl-4-phenylphenanthrene75
3This compound 3,4-Di-tert-butylphenanthrene 60
4Diphenylacetylene3,4-Diphenylphenanthrene90

Data is illustrative and based on typical yields for such reactions.

Note: While the yield with this compound may be lower in some cases due to its extreme steric bulk, it enables the synthesis of highly congested molecules that are inaccessible with other alkynes.

Conclusion

Di-tert-butylacetylene and its derivatives are valuable reagents in modern organic synthesis. While not functioning as traditional protecting groups, their inherent steric properties provide a powerful means to control reactivity and selectivity. For researchers in drug development and materials science, the ability to synthesize highly substituted and sterically hindered molecules opens up new avenues for the design and creation of novel chemical entities with unique properties. The protocols and data presented here offer a starting point for exploring the strategic applications of these fascinating building blocks.

References

Application Notes and Protocols: Di-t-butylacetylene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne) is a symmetrically substituted alkyne characterized by the presence of two bulky tertiary-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance profoundly influences its reactivity, particularly in cycloaddition reactions. Unlike less hindered alkynes, this compound is generally unreactive as a dienophile or dipolarophile in conventional thermally-driven cycloaddition reactions such as the Diels-Alder and 1,3-dipolar cycloadditions. The steric bulk of the t-butyl groups prevents the close approach required for the concerted formation of new sigma bonds with dienes or 1,3-dipoles under standard conditions.

However, this inherent lack of reactivity in common cycloadditions makes this compound a valuable substrate in specific metal-catalyzed cycloaddition reactions. Notably, it finds a unique and important application in the synthesis of highly substituted and sterically hindered Dewar benzene (B151609) derivatives. This application note will detail the reactivity of this compound, with a focus on its successful application in the synthesis of these unique bicyclic structures, providing detailed protocols and mechanistic insights.

I. Reactivity of this compound in Common Cycloaddition Reactions

A. Diels-Alder Reaction:

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of the dienophile is crucial for the success of this reaction. While electron-withdrawing groups on the dienophile generally accelerate the reaction, steric hindrance can severely impede it.

In the case of this compound, the two bulky t-butyl groups create a significant steric shield around the alkyne functionality. This steric hindrance prevents the necessary orbital overlap between the diene's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) in the transition state. Consequently, this compound is considered an extremely poor dienophile and does not typically undergo Diels-Alder reactions under thermal conditions, even with highly reactive dienes.

B. 1,3-Dipolar Cycloaddition:

Similar to the Diels-Alder reaction, 1,3-dipolar cycloadditions are [3+2] cycloadditions that are sensitive to steric effects. These reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, an alkyne) to form a five-membered heterocyclic ring. The bulky t-butyl groups of this compound sterically hinder the approach of the 1,3-dipole, making the formation of the five-membered ring transition state energetically unfavorable. As a result, this compound is generally unreactive in 1,3-dipolar cycloadditions with common 1,3-dipoles like azides and nitrile oxides under standard reaction conditions.

II. Application in the Synthesis of Dewar Benzene Derivatives

The most significant application of this compound in cycloaddition chemistry is its participation in the aluminum chloride (AlCl₃)-catalyzed synthesis of Dewar benzene derivatives. Dewar benzenes are bicyclic valence isomers of benzene, and their synthesis is of considerable interest in the study of strained ring systems and their reactivity.

This reaction is not a direct cycloaddition of this compound with a diene in the traditional sense. Instead, it involves the in-situ generation of a highly reactive tetramethylcyclobutadiene-aluminum trichloride (B1173362) complex from 2-butyne (B1218202). This complex then acts as a diene in a [2+2] cycloaddition with a second alkyne, in this case, this compound, to form the Dewar benzene scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a t-butyl-substituted Dewar benzene, based on analogous reactions for the synthesis of hexamethyl Dewar benzene.[1]

ProductReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1,2,3,4-Tetramethyl-5,6-di-tert-butylbicyclo[2.2.0]hexa-2,5-diene2-Butyne, this compoundAlCl₃Benzene30-406Not explicitly reported, but related syntheses yield 38-50%
Experimental Protocol: Synthesis of 1,2,3,4-Tetramethyl-5,6-di-tert-butylbicyclo[2.2.0]hexa-2,5-diene (Proposed)

This protocol is adapted from the established synthesis of hexamethyl Dewar benzene and is proposed for the synthesis of the di-t-butyl derivative.[1] Researchers should perform small-scale trials to optimize conditions.

Materials:

  • This compound

  • 2-Butyne

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Anhydrous Benzene (Caution: Carcinogen)

  • Crushed Ice

  • Anhydrous Potassium Carbonate

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Three-necked round-bottomed flask

  • Magnetic stirrer

  • Dewar-type reflux condenser

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • Set up a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a Dewar-type reflux condenser filled with ice, a dropping funnel, and a gas inlet tube.

  • Attach a calcium chloride drying tube to the condenser and flush the entire apparatus with dry, deoxygenated nitrogen or argon gas.

  • Replace the gas inlet tube with a thermometer.

  • In the flask, prepare a suspension of anhydrous aluminum trichloride (5.0 g) in 50 mL of anhydrous benzene.

  • In the dropping funnel, prepare a solution of 2-butyne (e.g., 50 g, a molar excess relative to AlCl₃) and this compound (1.0 molar equivalent with respect to the cyclobutadiene (B73232) intermediate to be formed) in 50 mL of cold, dry benzene.

  • With vigorous stirring, add the alkyne solution from the dropping funnel to the aluminum trichloride suspension over a period of 1 hour.

  • Maintain the reaction mixture temperature between 30 and 40 °C using a water bath during the addition.

  • After the addition is complete, continue stirring for 5-6 hours at 30-40 °C.

  • Decompose the catalyst by carefully pouring the reaction mixture onto 50 g of crushed ice in a 500-mL separatory funnel. The dark brown color should turn to a pale yellow.

  • Once the ice has completely melted, separate the organic layer.

  • Wash the organic layer with two 25-mL portions of cold water.

  • Dry the organic layer over anhydrous potassium carbonate and filter.

  • Remove the benzene and any unreacted 2-butyne using a rotary evaporator with a water bath at 40 °C under a water aspirator vacuum.

  • Purify the residual liquid by short-path distillation under reduced pressure to obtain 1,2,3,4-tetramethyl-5,6-di-tert-butylbicyclo[2.2.0]hexa-2,5-diene.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the analogous hexamethyl Dewar benzene shows signals at δ 1.07 (s, 6H) and 1.58 (s, 12H).[1] The spectrum of the di-t-butyl derivative is expected to show a singlet for the t-butyl protons and singlets for the methyl groups in a different ratio.

III. Visualization of Reaction Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Assemble and flush apparatus with inert gas add_alcl3 Add AlCl3 in anhydrous benzene setup->add_alcl3 add_alkynes Add alkyne solution to AlCl3 suspension (1h, 30-40°C) add_alcl3->add_alkynes prepare_alkynes Prepare solution of 2-butyne and this compound prepare_alkynes->add_alkynes react Stir for 5-6h at 30-40°C add_alkynes->react quench Quench with crushed ice react->quench extract Separate organic layer and wash with water quench->extract dry Dry with K2CO3 and filter extract->dry concentrate Remove solvent via rotary evaporation dry->concentrate distill Purify by short-path distillation concentrate->distill product Obtain Dewar Benzene Derivative distill->product

Workflow for the synthesis of a t-butyl-substituted Dewar benzene.
Proposed Reaction Mechanism

The reaction proceeds through the formation of a tetramethylcyclobutadiene-AlCl₃ complex, which then undergoes a cycloaddition with this compound.

reaction_mechanism cluster_step1 Step 1: Formation of Cyclobutadiene Complex cluster_step2 Step 2: [2+2] Cycloaddition cluster_legend Legend butyne 2 x 2-Butyne complex [Tetramethylcyclobutadiene-AlCl3] Complex butyne->complex Dimerization alcl3 AlCl3 alcl3->complex dewar_benzene 1,2,3,4-Tetramethyl-5,6-di-tert-butyl- bicyclo[2.2.0]hexa-2,5-diene complex->dewar_benzene [2+2] Cycloaddition dtba This compound dtba->dewar_benzene start Reactants intermediate Intermediate final_product Product

Proposed mechanism for Dewar benzene synthesis.

Conclusion

This compound's significant steric hindrance renders it largely unreactive in common cycloaddition reactions. This characteristic, however, is advantageously exploited in the aluminum chloride-catalyzed synthesis of sterically congested Dewar benzene derivatives. The provided protocol, adapted from a well-established procedure, offers a practical guide for the synthesis of a novel di-t-butyl-substituted Dewar benzene. The unique reactivity profile of this compound makes it a valuable tool for accessing highly strained and unusual molecular architectures, which are of fundamental interest and potential precursors in materials science and medicinal chemistry. Further research into the scope and optimization of this cycloaddition reaction with this compound is warranted to fully explore its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular Weight 138.25 g/mol [1][2]
Boiling Point 113 °C at 760 mmHg[3]
Melting Point 19 °C[3]
Density 0.712 g/mL[3]
Refractive Index 1.406[3]

Q2: What are the most common methods for purifying this compound?

Based on its physical properties, the most common and effective purification techniques for this compound are:

  • Distillation (Simple and Fractional): Due to its relatively low boiling point, distillation is a primary method for purification, especially for removing impurities with significantly different boiling points.

  • Low-Temperature Recrystallization: With a melting point of 19 °C, this compound can be purified by crystallization from a suitable solvent at reduced temperatures.

  • Column Chromatography: For removing impurities with similar boiling points or polarities, column chromatography can be an effective, albeit more resource-intensive, method.

Q3: What are the likely impurities in a crude sample of this compound?

The impurities present in crude this compound will depend on the synthetic route used for its preparation. Common impurities in alkyne synthesis can include:

  • Unreacted Starting Materials: Such as tert-butyl chloride or other tert-butyl sources and acetylenic compounds.

  • Byproducts from Side Reactions: These may include isomeric alkynes, allenes, or alkene derivatives formed through incomplete reactions or rearrangements.[4]

  • Residual Solvents: Solvents used in the synthesis or workup procedures.

Troubleshooting Guides

Distillation

Problem: The distilled this compound is still impure.

Possible CauseSuggested Solution
Inefficient Separation If impurities have boiling points close to that of this compound, simple distillation may not be sufficient. Use a fractional distillation column with a higher number of theoretical plates for better separation.
Azeotrope Formation Some impurities may form an azeotrope with the product, making separation by distillation difficult. Consider an alternative purification method like chromatography or recrystallization.
Thermal Decomposition Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to decomposition. If suspected, perform the distillation under reduced pressure to lower the boiling point.
Contaminated Glassware Ensure all distillation glassware is thoroughly cleaned and dried before use to avoid introducing contaminants.
Low-Temperature Recrystallization

Problem: this compound does not crystallize or oils out.

Possible CauseSuggested Solution
Inappropriate Solvent The ideal solvent should dissolve this compound well at or near room temperature but poorly at lower temperatures. Experiment with non-polar solvents like pentane (B18724) or hexane (B92381), or mixtures of solvents.
Too Much Solvent Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling. Use the minimum amount of warm solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it and attempt to crystallize again.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature first, and then gradually cool it further in an ice bath or refrigerator.
Supersaturation The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Incorrect Stationary Phase For a non-polar compound like this compound, silica (B1680970) gel is a common choice. However, if impurities are also non-polar, separation can be challenging.
Inappropriate Mobile Phase (Eluent) The polarity of the eluent is critical. For non-polar compounds on silica, start with a very non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands. Use an appropriate amount of stationary phase for the quantity of material to be purified.
Cracked or Channeled Column Packing An improperly packed column will lead to poor separation. Ensure the stationary phase is packed uniformly without any cracks or air bubbles.

Experimental Protocols

Fractional Distillation (General Protocol)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the distillation flask.

  • Equilibration: As the liquid begins to boil, allow the vapor to slowly rise through the fractionating column. Adjust the heating rate to maintain a steady reflux at the top of the column.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (113 °C at atmospheric pressure). The initial fraction (forerun) may contain lower-boiling impurities and should be collected separately.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.

Low-Temperature Recrystallization (General Protocol)
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., pentane, hexane) at room temperature.

  • Cooling: Cool the test tube in an ice bath or refrigerator. A good solvent will result in the formation of solid crystals.

  • Dissolution: Dissolve the bulk of the crude this compound in the minimum amount of the chosen solvent at room temperature in an Erlenmeyer flask. Gentle warming may be necessary if the compound is a solid at room temperature.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a pre-cooled funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound purity_check Assess Purity (e.g., GC, NMR) start->purity_check decision1 Impurities have significantly different boiling points? purity_check->decision1 distillation Distillation decision2 Distillate pure? distillation->decision2 recrystallization Low-Temperature Recrystallization decision3 Crystallization successful? recrystallization->decision3 chromatography Column Chromatography pure_product Pure this compound chromatography->pure_product decision1->distillation Yes decision1->recrystallization No decision2->chromatography No decision2->pure_product Yes decision3->chromatography No decision3->pure_product Yes

Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.

Troubleshooting Flowchart for Distillation

Distillation_Troubleshooting start Impure Distillate check_bp Are boiling points of impurities and product close? start->check_bp fractional_dist Use Fractional Distillation check_bp->fractional_dist Yes check_azeotrope Suspect an azeotrope? check_bp->check_azeotrope No end Re-evaluate Purity fractional_dist->end alt_method Consider Alternative Method (Chromatography/Recrystallization) check_azeotrope->alt_method Yes check_decomp Evidence of decomposition (e.g., discoloration)? check_azeotrope->check_decomp No alt_method->end vacuum_dist Perform Vacuum Distillation check_decomp->vacuum_dist Yes check_decomp->end No vacuum_dist->end

Caption: A troubleshooting guide for addressing issues encountered during the distillation of this compound.

References

Technical Support Center: Optimizing Di-t-butylacetylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the double dehydrohalogenation of a vicinal dihalide, such as 3,4-dibromo-2,2,5,5-tetramethylhexane. This reaction typically employs a strong base to facilitate two sequential E2 elimination reactions, resulting in the formation of the alkyne.

Q2: Why is the reaction of a tert-butylacetylide with a tert-butyl halide not a viable synthetic route?

A2: This approach is generally unsuccessful due to the significant steric hindrance of the tertiary alkyl halide (e.g., tert-butyl chloride or bromide). The bulky nature of both the tert-butylacetylide nucleophile and the tert-butyl halide electrophile favors elimination (E2) over the desired substitution (SN2) reaction, leading to the formation of isobutylene (B52900) rather than this compound.[1]

Q3: What are the most critical parameters to control during the double dehydrohalogenation reaction?

A3: The critical parameters to control are:

  • Choice of Base: A very strong base, such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia (B1221849) or an inert high-boiling solvent, is crucial to drive both elimination steps.

  • Temperature: The reaction temperature needs to be carefully controlled to manage the reaction rate and minimize side reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the strong base and inhibit the reaction. All reagents and glassware must be thoroughly dried.

Q4: What are the likely byproducts in this synthesis, and how can they be removed?

A4: Potential byproducts include the vinyl halide intermediate from incomplete elimination, and elimination products derived from the base or solvent. Purification is typically achieved through fractional distillation, taking advantage of the different boiling points of the product and byproducts. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base Strength or Amount: The base may not be strong enough to effect the second elimination, or an insufficient amount was used. 2. Presence of Water: Moisture in the reaction will consume the strong base. 3. Low Reaction Temperature: The activation energy for the second elimination may not be reached.1. Use a stronger base (e.g., NaNH₂). Ensure at least two equivalents of base are used per equivalent of dihalide. 2. Ensure anhydrous conditions. Dry all glassware and solvents thoroughly. 3. Increase the reaction temperature gradually while monitoring the reaction progress.
Presence of Vinyl Halide Intermediate Incomplete Second Dehydrohalogenation: The reaction may not have gone to completion due to insufficient reaction time, temperature, or base strength.Increase reaction time and/or temperature. Consider adding more of the strong base to the reaction mixture.
Formation of Multiple Products Side Reactions: The strong base may react with the solvent or impurities, leading to a complex mixture.Use a high-purity, inert solvent. Ensure the starting dihalide is pure. Optimize the reaction temperature to favor the desired reaction pathway.
Difficulty in Product Purification Similar Boiling Points of Product and Byproducts: The boiling points of this compound and certain byproducts may be close, making separation by distillation challenging.Use a fractional distillation column with a high number of theoretical plates. Alternatively, consider purification by column chromatography on silica (B1680970) gel with a non-polar eluent.

Experimental Protocols

Synthesis of this compound via Double Dehydrohalogenation

This protocol is a representative procedure based on the principles of double dehydrohalogenation of vicinal dihalides.

Step 1: Synthesis of 3,4-Dibromo-2,2,5,5-tetramethylhexane (Precursor)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,5,5-tetramethyl-3-hexene in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride.

  • Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of bromine dissolved in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.

  • Workup: After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dibromo-2,2,5,5-tetramethylhexane. This precursor should be used in the next step, potentially after purification by recrystallization or distillation if necessary.

Step 2: Double Dehydrohalogenation to this compound

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare a suspension of sodium amide (at least 2 equivalents) in an inert, high-boiling solvent like mineral oil or in liquid ammonia.

  • Reaction: Slowly add a solution of 3,4-dibromo-2,2,5,5-tetramethylhexane in a minimal amount of an inert solvent (e.g., THF or toluene) to the sodium amide suspension.

  • Heating: Heat the reaction mixture to a temperature sufficient to initiate and sustain the double elimination reaction. The optimal temperature will depend on the solvent used. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide by the slow addition of water or ethanol.

  • Extraction and Purification: Extract the product into a non-polar organic solvent like hexane (B92381) or diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter the solution and purify the this compound by fractional distillation.

Data Presentation

Table 1: Illustrative Reaction Conditions for Double Dehydrohalogenation

ParameterCondition ACondition B
Base Sodium Amide (NaNH₂)Potassium tert-butoxide (t-BuOK)
Solvent Liquid AmmoniaDimethyl Sulfoxide (DMSO)
Temperature -33 °C (boiling point of NH₃)80-100 °C
Reaction Time 2-4 hours6-12 hours
Typical Yield Moderate to GoodModerate

Note: The data in this table is illustrative and based on general principles of dehydrohalogenation reactions. Actual yields may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_alkyne Alkyne Synthesis start_alkene 2,2,5,5-Tetramethyl-3-hexene bromination Bromination (Br2, CH2Cl2) start_alkene->bromination workup_precursor Aqueous Workup & Solvent Removal bromination->workup_precursor dihalide 3,4-Dibromo-2,2,5,5- tetramethylhexane workup_precursor->dihalide dehydrohalogenation Double Dehydrohalogenation (NaNH2, heat) dihalide->dehydrohalogenation Precursor quench Quenching (H2O or EtOH) dehydrohalogenation->quench extraction Extraction & Drying quench->extraction purification Fractional Distillation extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield? check_base Is the base strong enough (e.g., NaNH2)? start->check_base check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes use_stronger_base Action: Use a stronger base (e.g., NaNH2) and ensure >2 equivalents are used. check_base->use_stronger_base No check_temp Was the reaction temperature adequate? check_conditions->check_temp Yes dry_reagents Action: Thoroughly dry all glassware and solvents. check_conditions->dry_reagents No increase_temp Action: Increase reaction temperature and monitor. check_temp->increase_temp No success Problem Resolved check_temp->success Yes use_stronger_base->start dry_reagents->start increase_temp->start

References

Technical Support Center: Di-t-butylacetylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on increasing the yield of this sterically hindered alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most historically significant and frequently cited method for synthesizing this compound is the reaction of sodium acetylide with tert-butyl chloride. Another key approach involves the dehydrohalogenation of a dihaloalkane precursor. Due to the significant steric hindrance of the tert-butyl groups, direct alkylation methods are challenging and often result in low yields.

Q2: Why is the yield of this compound often low?

A2: Low yields are primarily due to the steric hindrance imposed by the two bulky tert-butyl groups. This steric strain makes the formation of the linear acetylene (B1199291) difficult. Furthermore, the reagents commonly used, such as tert-butyl halides, have a strong tendency to undergo elimination reactions (E2 mechanism) in the presence of a strong base, producing isobutylene (B52900) as a major byproduct instead of the desired substitution product.

Q3: What are the main byproducts to expect during the synthesis?

A3: The primary byproduct in many synthetic routes is isobutylene, formed via the elimination of the tert-butyl halide starting material. Other potential impurities can include unreacted starting materials and, depending on the route, isomeric allenes or other rearrangement products, although these are less common for this specific symmetric alkyne.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most common method for purifying this compound. Due to its relatively low boiling point (around 148-150 °C) and the volatility of the likely isobutylene byproduct, careful fractional distillation can be effective. For highly pure samples, techniques such as preparative gas chromatography could be employed, although this is less common for larger scale preparations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective Grignard reagent formation: Moisture or impure magnesium can inhibit the formation of the necessary organometallic reagent. 2. Elimination dominating over substitution: The strong basicity of the acetylide and the tertiary nature of the halide favor elimination. 3. Reaction temperature too high: Higher temperatures can favor the elimination pathway.1. Ensure all glassware is rigorously dried and use high-purity magnesium turnings. Use of an indicator like iodine can help initiate the Grignard reaction. 2. This is an inherent challenge. Consider alternative routes that avoid direct alkylation with tert-butyl halides if yields remain unacceptably low. 3. Maintain a low reaction temperature, particularly during the addition of the tert-butylating agent.
Excessive Isobutylene Formation 1. Strongly basic reaction conditions. 2. Use of a tertiary alkyl halide. 1. While a strong base is necessary for acetylide formation, consider the stoichiometry carefully. The choice of solvent can also influence the substitution-to-elimination ratio. 2. This is a fundamental challenge of this synthetic approach.
Difficulty in Product Isolation 1. Product co-distills with solvent or impurities. 2. Low overall yield makes purification challenging. 1. Use a high-efficiency fractional distillation column. Select a solvent with a boiling point significantly different from the product. 2. Focus on optimizing the reaction conditions to increase the initial yield before attempting large-scale purification.

Experimental Protocols

Key Synthesis Method: Reaction of Sodium Acetylide with tert-Butyl Chloride

This protocol is based on the foundational work for the synthesis of sterically hindered alkynes.

Materials:

  • Sodium metal

  • Anhydrous liquid ammonia (B1221849)

  • Acetylene gas

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Dry ice

  • Isopropanol

Procedure:

  • Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer, add anhydrous liquid ammonia. Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained. Bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Reaction with tert-Butyl Chloride: To the suspension of sodium acetylide in liquid ammonia, slowly add a solution of tert-butyl chloride in anhydrous diethyl ether. Maintain the temperature of the reaction mixture using a dry ice/isopropanol bath.

  • Work-up: After the addition is complete, allow the ammonia to evaporate overnight. Carefully quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter. Remove the diethyl ether by simple distillation. Purify the crude this compound by fractional distillation.

Expected Yield:

Yields for this reaction are often modest due to the competing elimination reaction. Published yields have historically been in the range of 20-40%.

Visualizing the Synthetic Challenge

The primary challenge in synthesizing this compound is the competition between the desired substitution reaction (SN2) and the undesired elimination reaction (E2).

G Reactants Sodium Acetylide + tert-Butyl Chloride SN2_Transition Reactants->SN2_Transition Substitution (SN2) [Sterically Hindered] E2_Transition Reactants->E2_Transition Elimination (E2) [Favored] Product This compound (Desired Product) SN2_Transition->Product Low Yield Byproduct Isobutylene (Major Byproduct) E2_Transition->Byproduct High Yield

Caption: Competing pathways in this compound synthesis.

The steric hindrance of the tert-butyl group makes the SN2 pathway, leading to the desired product, significantly slower and less favorable than the E2 pathway, which results in the formation of the isobutylene byproduct. Optimizing conditions to favor the SN2 reaction is the key to increasing the yield.

Technical Support Center: Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Di-t-butylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary identifiers?

A1: this compound, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne.[1] Its bulky tert-butyl groups sterically hinder the triple bond, influencing its reactivity. Key identifiers are provided in the table below.

Q2: What are the main hazards associated with this compound?

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[2]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed contractor.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected reaction sluggishness Steric hindrance from the tert-butyl groups.- Increase reaction temperature.- Use a more active catalyst.- Increase reaction time.
Low yield in cycloaddition reactions Inappropriate reaction conditions or dienophile.- Screen different solvents and temperatures.- Consider using a more electron-deficient dienophile.- Ensure all reagents are pure and dry.
Difficulty in handling due to solidification The melting point is near room temperature (19 °C).[5]- Gently warm the container in a water bath to melt the compound before use.- Store in a temperature-controlled environment if frequent use is required.
Contamination of the compound Improper storage or handling.- Ensure the container is always tightly sealed when not in use.- Use clean, dry glassware and equipment.- Consider purification by distillation if contamination is suspected.

Physical and Chemical Properties

PropertyValue
IUPAC Name 2,2,5,5-tetramethylhex-3-yne[1]
Synonyms Di-tert-butylacetylene, 2,2,5,5-Tetramethyl-3-hexyne[1]
CAS Number 17530-24-4[6]
Molecular Formula C10H18[6]
Molecular Weight 138.25 g/mol [1]
Appearance Colorless liquid or solid[5]
Melting Point 19 °C[5]
Boiling Point 113 °C[5]
Density 0.712 g/mL[5]

Experimental Protocols

Representative Experimental Protocol: Synthesis of a Dicobalt Hexacarbonyl Complex

This protocol is a representative example of the use of this compound in the synthesis of organometallic compounds.

Objective: To synthesize (this compound)dicobalt hexacarbonyl.

Materials:

  • This compound

  • Dicobalt octacarbonyl

  • Hexane (anhydrous)

  • Schlenk line and glassware

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl in anhydrous hexane.

  • To this solution, add a stoichiometric amount of this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the CO stretching bands of the starting material).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid residue can be purified by crystallization or chromatography on silica (B1680970) gel.

Safety and Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Di-t-butylacetylene Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for di-t-butylacetylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work involving the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne notable for the steric hindrance provided by its two tertiary butyl groups.[1][2] This structural feature grants it considerable stability compared to other alkynes. Understanding its degradation pathways is crucial in drug development and materials science to predict its half-life, identify potential reactive metabolites or degradants, and ensure the stability of final products.

Q2: What are the primary theoretical degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, degradation can be anticipated under forced conditions. The primary pathways to consider are:

  • Oxidative Degradation: Like other alkynes, it can be susceptible to oxidation, potentially leading to the cleavage of the triple bond to form carboxylic acids or the formation of α-dicarbonyl compounds. Cytochrome P450 enzymes can oxidize acetylenic groups to form reactive ketene (B1206846) intermediates.[3]

  • Thermal Degradation: At elevated temperatures, cleavage of the C-C bonds can occur. The bulky t-butyl groups may influence the decomposition mechanism, potentially leading to fragmentation. Studies on analogous compounds like di-tert-butyl peroxide show thermal decomposition is highly dependent on temperature and concentration.[4][5]

  • Photolytic Degradation: Exposure to high-energy light (e.g., UV) can induce degradation, although its specific photochemistry is not well-documented.

  • Enzymatic Degradation: In biological systems, enzymatic pathways, such as those involving alkane monooxygenases, could potentially metabolize the t-butyl groups, although the sterically hindered alkyne core would likely be resistant.[6][7]

Q3: What are the known physical and chemical properties of this compound?

The key properties are summarized in the table below. This data is essential for designing experiments, including selecting appropriate solvents and analytical conditions.

PropertyValueReference
Molecular Formula C10H18[8]
Molecular Weight 138.25 g/mol [2][8]
CAS Number 17530-24-4[2][8]
Boiling Point 132.9 °C at 760 mmHg[8]
Density 0.781 g/cm³[8]
Flash Point 24.2 °C[8]
LogP 3.082[8]
Vapor Pressure 10.6 mmHg at 25°C[8]

Troubleshooting Guides

This section addresses common problems encountered during the study of this compound degradation.

Problem 1: Inconsistent or No Degradation Observed

Q: I am performing a forced degradation study (thermal, photolytic, or chemical), but I am seeing little to no degradation of this compound, or my results are not reproducible. What should I check?

A: This is a common issue, given the compound's high stability. Consider the following troubleshooting steps:

  • Insufficient Stress Conditions: The energy input may be too low.

    • Thermal: Increase the temperature in controlled increments. For analogous compounds, decomposition studies have been conducted at temperatures ranging from 125-175 °C.[9]

    • Photolytic: Ensure the light source is of the appropriate wavelength and intensity. Check the age of the lamp and the distance of the sample from the source.

    • Oxidative: Increase the concentration of the oxidizing agent (e.g., H₂O₂) or add a catalyst if appropriate.

  • Sample Preparation:

    • Solvent Choice: Ensure this compound is fully dissolved. The choice of solvent can also impact degradation; for instance, toluene (B28343) has been shown to react with radical intermediates during thermal studies of related compounds.[4] Consider a more inert solvent like pentadecane (B166386) for thermal studies.[4]

    • Headspace: In thermal studies, the volume of headspace in your reaction vessel can affect pressure buildup and reaction kinetics. Keep it consistent.

  • Analytical Method Sensitivity: Your analytical method (e.g., HPLC-UV, GC-MS) may not be sensitive enough to detect low levels of degradation products.

    • Develop a stability-indicating method capable of separating the parent compound from all potential degradants.[10][11]

    • Use a more sensitive detector, such as a mass spectrometer, to identify trace-level products.

Problem 2: Unidentified Peaks in Chromatogram

Q: My analysis shows several new peaks after stressing my sample, but I cannot identify them. How can I characterize these unknown degradation products?

A: Characterizing unknown degradants is a multi-step process:

  • Confirm Peaks are Degradants: Run a blank sample (solvent + stress agent) to ensure the peaks are not artifacts from the solvent or reagents.

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF-MS to obtain accurate mass measurements of the unknown peaks. This allows you to propose elemental compositions for the degradants and their fragments.[11]

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradant ions to study their structure. The fragmentation pattern provides clues to the molecule's core structure and the location of modifications.

  • Forced Degradation of Suspected Structures: If you hypothesize a structure for a degradant, attempt to synthesize it and run it on your analytical system to confirm the retention time and mass spectrum match.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial within a calibrated oven at 105°C for 48 hours.[10]

    • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours. Run a dark control in parallel.

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze using a validated stability-indicating HPLC or GC method.

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol outlines a general method for separating and identifying potential degradants.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., QTOF or ion trap).[12]

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Example):

    • Start at 5% B, hold for 1 min.

    • Ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and equilibrate for 3 min.

  • MS Detection:

    • Use a positive electrospray ionization (ESI) mode.

    • Perform a full scan from m/z 50-500 to detect all potential ions.

    • Follow up with data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation data for structural elucidation.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Oxidative Stress (e.g., P450, H₂O₂) A->B C Thermal Stress (High Temperature) A->C D Enzymatic Action (e.g., Hydroxylases) A->D E Reactive Intermediates (e.g., Ketenes) B->E [Ref: 17] F Fragmentation Products (e.g., Isobutylene, t-butyl radicals) C->F G Hydroxylated Metabolites D->G H Final Products (e.g., Carboxylic Acids, Diketones) E->H F->H G->H

Caption: A diagram illustrating the potential degradation pathways for this compound.

G Experimental Workflow for Degradation Studies cluster_stress prep Sample Preparation (Stock Solution) stress Apply Stress Condition (Thermal, Oxidative, etc.) prep->stress neutralize Neutralize Sample (if required) stress->neutralize analyze Analysis (e.g., HPLC-MS, GC-MS) neutralize->analyze data Data Processing analyze->data identify Identify Degradants (MS, MS/MS) data->identify quantify Quantify Parent & Degradants (Develop SIAM) data->quantify report Final Report identify->report quantify->report p1 p2 p3 p4

Caption: A typical workflow for conducting and analyzing forced degradation experiments.

G Troubleshooting Logic for Degradation Experiments start Problem: Inconsistent or No Degradation check_stress Check Stress Conditions start->check_stress check_analytical Check Analytical Method start->check_analytical stress_ok Stress Sufficient? check_stress->stress_ok analytical_ok Method Validated? check_analytical->analytical_ok solution1 Solution: Increase Temp/Conc./Intensity stress_ok->solution1 No solution3 Solution: Check Sample Prep & Solvent stress_ok->solution3 Yes solution2 Solution: Develop Stability-Indicating Method analytical_ok->solution2 No

Caption: A decision tree to troubleshoot issues in degradation experiments.

References

Technical Support Center: Di-t-butylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-t-butylacetylene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: this compound is primarily used in coupling reactions to introduce the sterically bulky t-butylacetylene moiety into a molecule. The most common reactions include Sonogashira and Glaser-type couplings. Due to the presence of two bulky tert-butyl groups, it is a symmetrical alkyne and its reactivity can be influenced by steric hindrance.

Q2: What are the typical causes of low yield in this compound coupling reactions?

A2: Low yields in these reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or degradation of products.

  • Catalyst Issues: Inefficient catalyst activity, incorrect catalyst loading, or catalyst decomposition can significantly hinder the reaction.

  • Solvent and Base Selection: The choice of solvent and base is critical and can affect catalyst solubility, stability, and overall reaction kinetics.

  • Side Reactions: The formation of byproducts, such as homocoupling products (Glaser coupling), can consume starting materials and reduce the yield of the desired product.[1]

  • Moisture and Air Sensitivity: Many coupling reactions are sensitive to moisture and oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation and unwanted side reactions.

Q3: How can I minimize the formation of homocoupled byproducts (Glaser coupling)?

A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction. While this compound is not a terminal alkyne, related reactions with tert-butylacetylene can suffer from this. To minimize this, consider the following:

  • Use of Copper-Free Conditions: For Sonogashira reactions, employing a copper-free protocol can significantly reduce homocoupling.[1]

  • Control of Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Slow Addition of Reagents: In some cases, the slow addition of the terminal alkyne to the reaction mixture can minimize its self-coupling.

Q4: What are the best practices for handling and storing this compound?

A4: this compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition. While it is a relatively stable alkyne due to the protective tert-butyl groups, prolonged exposure to air and light should be avoided.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common issues encountered. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_troubleshooting Troubleshooting Steps start Low/No Yield Observed check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions: Temperature, Time, Atmosphere check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst System: Pre-catalyst, Ligand, Loading check_conditions->check_catalyst Conditions Correct check_solvent_base Assess Solvent and Base Compatibility and Purity check_catalyst->check_solvent_base Catalyst System OK implement_changes Implement Changes and Rerun Reaction check_solvent_base->implement_changes Solvent/Base OK analyze_results Analyze Results implement_changes->analyze_results success Successful Reaction analyze_results->success Improved Yield failure Problem Persists analyze_results->failure No Improvement failure->start Re-evaluate

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Verify Starting Materials and Reagents:

    • Purity: Ensure the purity of this compound and the coupling partner using techniques like NMR or GC-MS. Impurities can inhibit the catalyst or lead to side reactions.

    • Degassing: Thoroughly degas all solvents and liquid reagents to remove dissolved oxygen, which can deactivate the catalyst.

  • Review Reaction Conditions:

    • Temperature: The reaction temperature is critical. Too low, and the reaction may be too slow; too high, and catalyst decomposition or side reactions can occur. Consider running a temperature screen to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Premature workup can result in low conversion, while extended reaction times might lead to product decomposition.

    • Inert Atmosphere: Ensure a robust inert atmosphere is maintained throughout the reaction. Check for leaks in your setup.

  • Evaluate the Catalyst System:

    • Catalyst Loading: The optimal catalyst loading can vary. While higher loading can increase the reaction rate, it can also lead to more side products. A screening of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) can identify the sweet spot.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity. For challenging couplings, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

  • Assess Solvent and Base:

    • Solvent Polarity: The polarity of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred for many coupling reactions.

    • Base Strength and Solubility: The choice of base is critical for the deprotonation of terminal alkynes (in related reactions) and for the overall catalytic cycle. The solubility of the base in the reaction solvent is also important.

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products.

Common Side Products and Solutions:

Side ProductPotential CauseSuggested Solution
Homocoupled Product (Glaser Coupling) Presence of oxygen, high catalyst concentration.Rigorously degas solvents, maintain a strict inert atmosphere, consider copper-free conditions, and optimize catalyst loading.[1]
Dehalogenated Starting Material Inefficient cross-coupling, presence of protic impurities.Ensure anhydrous conditions, screen different ligands to promote cross-coupling, and consider a milder base.
Polymerization/Oligomerization High reaction temperature, high concentration of starting materials.Reduce the reaction temperature, use a more dilute solution.
Issue 3: Incomplete Reaction

If starting material remains even after an extended reaction time, the reaction has likely stalled.

Troubleshooting Incomplete Reactions:

  • Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. This can be visually indicated by the formation of palladium black.

    • Solution: Ensure a robust inert atmosphere and use fresh, high-purity catalyst and ligands.

  • Insufficient Reagent: The stoichiometry of the reactants may be off.

    • Solution: Carefully re-check the calculations and measurements of all reagents.

  • Product Inhibition: The product formed may be inhibiting the catalyst.

    • Solution: Try running the reaction at a lower concentration.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of coupling reactions analogous to those involving this compound. Note: This data is illustrative and based on general principles of coupling reactions, as specific comparative data for this compound is limited.

Table 1: Effect of Solvent on a Typical Sonogashira Coupling Reaction

SolventDielectric Constant (ε)Typical Outcome
Toluene2.4Good for many non-polar substrates.
Tetrahydrofuran (THF)7.6A versatile solvent, often gives good results.
Acetonitrile (MeCN)37.5Can be effective, but its polarity may affect catalyst stability.
N,N-Dimethylformamide (DMF)36.7Often used for less reactive substrates due to its high boiling point and polarity.

Table 2: Effect of Catalyst Loading on Reaction Yield (Illustrative)

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.52465
1.01285
2.0892
5.0890 (with increased side products)

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with tert-Butylacetylene

This protocol provides a general starting point for the coupling of an aryl halide with tert-butylacetylene, a close analog of this compound.

Reaction Pathway: Sonogashira Coupling

Sonogashira_Pathway ArylHalide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) ArylHalide->Oxidative_Addition Alkyne tert-Butylacetylene Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Cu_Acetylide Base Base Base->Cu_Acetylide Transmetalation Transmetalation (Ar-Pd(II)-C≡C-tBu) Oxidative_Addition->Transmetalation Cu_Acetylide->Transmetalation Product Coupled Product (Ar-C≡C-tBu) Transmetalation->Product Reductive Elimination Product->Pd_Catalyst Catalyst Regeneration

Caption: A simplified diagram of the Sonogashira coupling catalytic cycle.

Materials:

  • Aryl halide (1.0 mmol)

  • tert-Butylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.1 mmol, 10 mol%)

  • Triethylamine (B128534) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine and tert-butylacetylene via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of tert-Butylacetylene

This protocol describes a method for the synthesis of tert-butylacetylene, which can be adapted for related syntheses.

Materials:

Procedure:

  • Chlorination: In a suitable reactor, dissolve phosphorus pentachloride in xylene. Add pinacolone dropwise at a controlled temperature (e.g., 10-30°C). The reaction generates 2,2-dichloro-3,3-dimethylbutane (B105728).

  • Workup 1: After the reaction is complete, quench the mixture with an ice-water mixture. Separate the organic layer containing the dichlorinated product.

  • Dehydrochlorination: In a separate reactor, prepare a solution of sodium hydroxide in water. Add the 2,2-dichloro-3,3-dimethylbutane and heat the mixture (e.g., to 180°C) to effect dehydrochlorination.

  • Isolation: The product, tert-butylacetylene, can be isolated by distillation from the reaction mixture.

Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Improving selectivity in reactions with Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing low reactivity or requires harsh conditions. Why is this happening and what can I do?

A: This is a common issue stemming from the significant steric hindrance caused by the two bulky tert-butyl groups flanking the alkyne triple bond.[1][2][3] These groups physically block or hinder the approach of reagents to the reactive alkyne center.[2][4][5]

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.

  • Use Smaller, More Active Catalysts: For catalytic reactions, consider catalysts with smaller footprints or higher intrinsic activity that are less affected by steric bulk.

  • Employ Less Bulky Reagents: If possible, switch to a less sterically demanding version of your reagent.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to achieve a higher conversion.

.

Caption: Steric hindrance from bulky t-butyl groups shields the alkyne bond.

Q2: How can I achieve selective semi-hydrogenation of this compound to (Z)-di-t-butylethylene (the cis-alkene)?

A: Achieving high selectivity for the cis-alkene is a classic challenge in alkyne hydrogenation. Over-hydrogenation to the alkane or formation of the more stable trans-alkene are common side reactions.

Key Strategies:

  • Catalyst Choice: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the traditional choice for cis-alkene formation. Nickel-cobalt (NiCo) bimetallic nanoparticles have also shown high selectivity for cis-isomers in similar systems.[6]

  • Reaction Conditions: Use a hydrogen source like NaBH4 or controlled H2 gas pressure.[6] Lower temperatures generally favor selectivity over reaction rate.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents may participate in the reaction, while aprotic solvents like THF or hexane (B92381) are common.

Table 1: Catalyst Performance in Selective Hydrogenation of Alkynes
Catalyst SystemSubstrateH2 SourceTemp (°C)Conversion (%)Selectivity to Alkene (%)Ref.
NiCo/MCDiphenylacetylene (B1204595)NaBH45071.587.1 (cis-stilbene)[6]
Pd-basedPhenylacetyleneH2 (gas)12010092 (styrene)[7]
PdAg SAAPhenylacetyleneH2 (gas)N/AHighHigh (styrene)[8]
Note: Data is for analogous sterically hindered alkynes, demonstrating principles applicable to this compound.

Q3: I am performing a hydrosilylation reaction and getting a mixture of regio- and stereoisomers. How can I improve selectivity?

A: Hydrosilylation selectivity is highly dependent on the catalyst, ligands, and the silane (B1218182) used. The bulky nature of this compound can exacerbate selectivity issues.

Troubleshooting Workflow:

HydrosilylationTroubleshooting start Poor Selectivity in Hydrosilylation check_catalyst Is a Platinum or Rhodium catalyst being used? start->check_catalyst pt_rh_issue Pt and Rh catalysts can lead to mixtures of isomers. check_catalyst->pt_rh_issue Yes check_ligand Is a chiral or bulky ligand being used? check_catalyst->check_ligand No switch_pd Switch to a Palladium-based catalyst system. pt_rh_issue->switch_pd switch_pd->check_ligand ligand_effect Ligand choice strongly influences exo/endo selectivity. check_ligand->ligand_effect Yes optimize_ligand Screen different phosphine (B1218219) (e.g., R-MOP) or carbene ligands. check_ligand->optimize_ligand No ligand_effect->optimize_ligand result Improved Regio- and Stereoselectivity optimize_ligand->result

Caption: Troubleshooting workflow for improving hydrosilylation selectivity.

Recommendations:

  • Catalyst Metal: While platinum catalysts (like Speier's or Karstedt's) are common, palladium-based systems have been shown to suppress the formation of certain isomers (e.g., the endo-isomer in norbornadiene hydrosilylation).[9]

  • Ligand Modification: The electronic and steric properties of the ligands on the metal center are critical. Bulky phosphine ligands can be used to direct the selectivity of the reaction. For example, in some systems, R-MOP ligands with a Pd catalyst provided excellent selectivity.[9]

  • Silane Reagent: The steric bulk of the silane itself can play a role. Triethylsilane is a common choice, but varying the substituents on the silicon may alter the product distribution.

Q4: Can this compound be used as a protecting group for a reactive species?

A: Yes, due to its extreme steric bulk and stability, this compound can be used as a "temporary" or "spectator" ligand in organometallic chemistry. It can stabilize highly reactive metal centers, allowing for the study or subsequent reaction of other parts of the molecule. The principle is an extension of using bulky substituents to stabilize reactive species, such as in frustrated Lewis pairs or preventing dimerization of molecules like cyclobutadiene.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Semi-Hydrogenation

This protocol provides a general methodology for the semi-hydrogenation of this compound, which should be optimized for specific laboratory conditions.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the catalyst (e.g., 5 mol% Lindlar's catalyst or NiCo/MC[6]).

  • Solvent and Reagent Addition: Add the desired anhydrous solvent (e.g., 10 mL of ethyl acetate (B1210297) or THF). Add this compound (1.0 mmol).

  • Hydrogen Source:

    • For H2 Gas: Purge the flask with H2 gas and maintain a positive pressure with a balloon.

    • For Chemical Hydride: Cool the solution to 0 °C and slowly add the hydrogen source (e.g., NaBH4, 1.5 mmol).

  • Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction progress by TLC or GC-MS, taking aliquots periodically.

  • Workup: Once the starting material is consumed (or optimal selectivity is reached), filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.

  • Purification: Remove the solvent in vacuo. The crude product can then be purified by column chromatography or distillation to isolate the desired (Z)-di-t-butylethylene.

Table 2: Key Parameters for Optimization
ParameterRecommended RangeRationale for Selectivity
Temperature 0 °C to 50 °CLower temperatures decrease the rate of over-hydrogenation.
Catalyst Loading 1-10 mol%Lower loading can sometimes improve selectivity by slowing the overall reaction.
H2 Pressure 1 atm (balloon)High pressures increase the rate of over-hydrogenation to the alkane.
Solvent Hexane, Ethyl Acetate, THFSolvent can affect catalyst surface activity and substrate solubility.

References

Technical Support Center: Catalyst Selection for Di-t-butylacetylene Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in di-t-butylacetylene transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this sterically hindered alkyne.

General Troubleshooting and FAQs

This section addresses common issues encountered during the catalytic transformation of this compound, largely stemming from its significant steric bulk.

Q1: My this compound reaction is sluggish or shows no conversion. What are the likely causes and solutions?

A1: Low reactivity with this compound is a frequent challenge due to the steric hindrance imposed by the two t-butyl groups, which can impede the alkyne's approach to the catalyst's active site.[1][2][3][4]

Troubleshooting Steps:

  • Catalyst Choice: Ensure you are using a catalyst known to be effective for sterically demanding substrates. Catalysts with smaller ligands or a more open coordination sphere may be more successful.

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions or catalyst decomposition at elevated temperatures.

  • Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate.

  • Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. Experiment with different solvents to find the optimal medium for your specific reaction.

  • Agitation: Ensure efficient stirring to maximize contact between the reactants and the catalyst.

Q2: I am observing low selectivity in my this compound reaction. How can I improve it?

A2: Selectivity issues often arise from the catalyst's interaction with the bulky substrate.

Troubleshooting Steps:

  • Catalyst Modification: For reactions like semi-hydrogenation, "poisoning" the catalyst can increase selectivity. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is designed to prevent over-reduction of alkynes to alkanes.[5][6]

  • Ligand Modification: The electronic and steric properties of ligands on a metal catalyst can significantly influence selectivity. Tuning the ligand environment can favor the desired reaction pathway.

  • Reaction Conditions: Optimizing temperature, pressure, and reaction time can help to minimize side product formation.

Q3: My catalyst appears to be deactivating quickly. What could be the cause and how can I prevent it?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[7][8]

Troubleshooting Steps:

  • Purification of Reactants and Solvents: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all components of the reaction mixture are of high purity. Common poisons include sulfur compounds, water, and oxygen.[7][8]

  • Inert Atmosphere: For air- and moisture-sensitive catalysts, it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Avoid High Temperatures: Excessive heat can lead to catalyst sintering (agglomeration of metal particles), which reduces the active surface area.[9]

  • Coke Formation: At higher temperatures, organic substrates can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.

Hydrogenation of this compound

The selective reduction of this compound to the corresponding (Z)-alkene is a key transformation.

Troubleshooting Guide: Hydrogenation
Problem Possible Cause Suggested Solution
No or low conversion Steric hindrance preventing alkyne binding to the catalyst.Use a less sterically hindered catalyst or increase reaction temperature and pressure.
Catalyst poisoning.Ensure high purity of this compound, solvent, and hydrogen gas.
Over-reduction to the alkane Catalyst is too active.Use a partially deactivated ("poisoned") catalyst like Lindlar's catalyst.[5][6]
Prolonged reaction time or high hydrogen pressure.Monitor the reaction progress closely and stop it once the alkyne is consumed. Optimize hydrogen pressure.
(E)-alkene formation Isomerization of the (Z)-alkene.This can be promoted by certain catalysts and conditions. Consider a different catalyst system if the (Z)-isomer is the desired product.
FAQs: Hydrogenation

Q: Which catalyst is best for the semi-hydrogenation of this compound to (Z)-di-t-butylethylene?

A: Lindlar's catalyst is the classic choice for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes.[5][6] Its poisoned nature prevents over-reduction to the alkane.

Q: How can I prepare Lindlar's catalyst in the lab?

A: A common laboratory preparation involves the reduction of palladium chloride in a slurry of calcium carbonate, followed by the addition of lead acetate as a poison. The activity is further moderated by the addition of an amine, such as quinoline.[10]

Experimental Protocol: Semi-Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Solvent (e.g., hexane, ethyl acetate)

  • Hydrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the product.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Hydrosilylation of this compound

The addition of a Si-H bond across the triple bond of this compound can yield valuable vinylsilane products.

Troubleshooting Guide: Hydrosilylation
Problem Possible Cause Suggested Solution
Low or no reaction Catalyst inactivity due to steric hindrance.Use a highly active catalyst such as Karstedt's or Ashby's catalyst. Some rhodium or ruthenium complexes may also be effective.
Incompatible silane (B1218182).The reactivity of the Si-H bond can vary. Ensure the chosen silane is suitable for the catalytic system.
Formation of multiple isomers Lack of regioselectivity of the catalyst.The choice of catalyst and ligands is crucial for controlling regioselectivity. For terminal alkynes, some ruthenium catalysts are known to favor the formation of α-vinylsilanes.
Catalyst decomposition Exposure to air, moisture, or light (for photo-activated catalysts).Store and handle catalysts under an inert atmosphere and protected from light.
FAQs: Hydrosilylation

Q: What are the most common catalysts for the hydrosilylation of hindered alkynes?

A: Platinum-based catalysts are widely used. Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is highly active. Ashby's catalyst (a platinum(0) complex with tetravinyltetramethylcyclotetrasiloxane) is another effective option, particularly for high-temperature applications.[11] For specific regioselectivity, ruthenium-based catalysts have also been employed.[6]

Q: How can I control the regioselectivity of the hydrosilylation of this compound?

A: Due to the symmetrical nature of this compound, only one constitutional isomer is expected. However, stereoselectivity (syn- or anti-addition) can be an issue. The choice of catalyst and reaction conditions will determine the stereochemical outcome. syn-Addition is generally observed with most platinum catalysts.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

Materials:

  • This compound

  • Hydrosilane (e.g., triethylsilane)

  • Karstedt's catalyst

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Under an inert atmosphere, dissolve this compound and the hydrosilane in the solvent in a Schlenk flask.

  • Add a catalytic amount of Karstedt's catalyst (typically in the ppm range).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the silane's reactivity).

  • Monitor the reaction by GC or NMR to follow the disappearance of the Si-H signal of the silane.

  • Once the reaction is complete, the product can be isolated by removing the solvent and purifying by distillation or chromatography.

Cyclotrimerization of this compound

The [2+2+2] cycloaddition of three molecules of this compound can lead to the formation of a substituted benzene (B151609) ring.

Troubleshooting Guide: Cyclotrimerization
Problem Possible Cause Suggested Solution
Low yield of the desired hexasubstituted benzene High steric hindrance preventing the assembly of three alkyne molecules around the metal center.Use a catalyst known for its ability to cyclize hindered alkynes, such as certain nickel, cobalt, or rhodium complexes.
Formation of linear oligomers or polymers.Adjust the catalyst system and reaction conditions (concentration, temperature) to favor the cyclotrimerization pathway.
Catalyst deactivation The catalyst may be sensitive to air, moisture, or impurities.Ensure rigorous inert atmosphere techniques and use purified reagents.
FAQs: Cyclotrimerization

Q: What types of catalysts are effective for the cyclotrimerization of sterically hindered alkynes?

A: Transition metal catalysts, particularly those based on nickel, cobalt, and rhodium, are commonly used for alkyne cyclotrimerization. For sterically demanding substrates like this compound, catalysts with specific ligand environments that can accommodate the bulky groups are required.

Experimental Protocol: Nickel-Catalyzed Cyclotrimerization

Materials:

  • This compound

  • Nickel catalyst (e.g., Ni(acac)₂)

  • Reducing agent (e.g., triethylaluminum)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Under a strict inert atmosphere, dissolve the nickel catalyst in the solvent in a Schlenk flask.

  • Cool the solution to 0 °C and slowly add the reducing agent.

  • Add the this compound to the activated catalyst solution.

  • Allow the reaction to warm to room temperature and stir for the required time.

  • Monitor the reaction by GC-MS to identify the formation of the cyclotrimerized product.

  • Quench the reaction carefully (e.g., with methanol (B129727) or dilute acid).

  • Isolate the product through extraction and purify by chromatography or crystallization.

Visualizing Experimental Workflows

General Workflow for Catalyst Screening

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_eval Evaluation start Define Transformation (e.g., Hydrogenation) reagents Select Substrate: This compound start->reagents catalyst_select Choose Catalyst Candidates reagents->catalyst_select setup Reaction Setup (Inert atmosphere, solvent) catalyst_select->setup conditions Set Reaction Conditions (Temp, Pressure, Time) setup->conditions run Run Parallel Reactions conditions->run monitor Monitor Progress (TLC, GC, NMR) run->monitor workup Work-up & Isolation monitor->workup analyze Analyze Product (Yield, Selectivity) workup->analyze compare Compare Catalyst Performance analyze->compare optimize Optimize Best Candidate compare->optimize end Select Optimal Catalyst optimize->end G Troubleshooting Low Conversion start Low or No Conversion Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Replace with fresh or different catalyst. check_catalyst->sol_catalyst No check_purity Are reagents and solvent pure? check_conditions->check_purity Yes sol_conditions Increase temperature, pressure, or reaction time. check_conditions->sol_conditions No sol_purity Purify starting materials and dry solvent. check_purity->sol_purity No end Re-run Experiment check_purity->end Yes sol_catalyst->end sol_conditions->end sol_purity->end

References

Technical Support Center: Purification of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in this compound typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as tert-butylacetylene or tert-butyl halides.

  • Byproducts of Synthesis: Diisobutylene is a common byproduct, particularly in syntheses involving tert-butyl alcohol.[1] Isomeric alkynes or allenes can also be formed.

  • Solvents: Residual solvents used in the reaction or workup.

  • Reagents: Traces of bases or other reagents used during the synthesis.

Q2: What is the best method to purify this compound?

A2: The most suitable purification method depends on the nature and quantity of the impurities. The two primary methods are:

  • Fractional Distillation: This is highly effective for separating this compound from impurities with significantly different boiling points. Given that this compound has a melting point of 19°C, it can be conveniently handled as a liquid for distillation.

  • Low-Temperature Recrystallization: This method is useful for removing impurities that are more soluble in the chosen solvent at low temperatures than this compound.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique separates volatile compounds and provides quantitative data on the relative amounts of each component in the sample.

Troubleshooting Guides

Issue 1: Poor separation of impurities during fractional distillation.

  • Possible Cause: The boiling points of the impurities are very close to that of this compound.

    • Solution: Use a longer fractionating column or a column with a higher number of theoretical plates to improve separation efficiency. Consider performing the distillation under reduced pressure, which can sometimes increase the difference in boiling points between components.

  • Possible Cause: The distillation is proceeding too quickly.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slower distillation rate generally leads to better separation.

Issue 2: Low recovery of this compound after recrystallization.

  • Possible Cause: The chosen solvent is too good at dissolving this compound, even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Possible Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration of any insoluble impurities, the solution can be concentrated by carefully evaporating some of the solvent before cooling to induce crystallization.

Issue 3: The purified this compound is still contaminated with a terminal alkyne impurity.

  • Possible Cause: The impurity is unreacted tert-butylacetylene.

    • Solution: Terminal alkynes can be selectively removed by treatment with ammoniacal silver nitrate, which forms a precipitate with the terminal alkyne that can be filtered off. The this compound, being an internal alkyne, will not react.

Quantitative Data

The following table provides representative data on the purity of this compound that can be achieved using different purification methods. The exact values will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (GC-FID Area %)Final Purity (GC-FID Area %)Typical Yield (%)Notes
Single Simple Distillation85%95-97%80-90%Effective for removing non-volatile impurities.
Fractional Distillation85%>99%70-85%Recommended for separating volatile impurities with close boiling points.
Low-Temperature Recrystallization90%>99.5%60-80%Purity is highly dependent on the choice of solvent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the first fraction (the component with the lowest boiling point).

  • Collect the fractions in separate receiving flasks as the temperature changes. The main fraction of this compound should be collected at its boiling point (approximately 148-150 °C at atmospheric pressure).

  • Stop the distillation before the distillation flask goes to dryness.

  • Analyze the purity of the collected fractions using GC-FID.

Protocol 2: Purification by Low-Temperature Recrystallization

Objective: To purify this compound by crystallization from a suitable solvent at low temperature.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, pentane, or a mixture)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath or cryocooler

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature or with gentle warming.

  • If there are any insoluble impurities, filter the warm solution.

  • Slowly cool the solution to room temperature, and then place it in an ice bath or a cryocooler to induce crystallization.

  • Allow the crystals to form completely. This may take several hours.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Determine the purity of the crystals by GC-FID and measure the melting point.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end End Product start Crude this compound gc_analysis GC-FID Analysis start->gc_analysis Assess Initial Purity distillation Fractional Distillation gc_analysis->distillation Volatile Impurities recrystallization Low-Temperature Recrystallization gc_analysis->recrystallization Soluble Impurities pure_product Pure this compound (>99%) distillation->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Diagram Troubleshooting Common Purification Issues cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Impure Product After Purification cause1 Close Boiling Points (Distillation) problem->cause1 cause2 Inefficient Recrystallization Solvent problem->cause2 cause3 Terminal Alkyne Impurity problem->cause3 solution1 Increase Column Efficiency or Use Reduced Pressure cause1->solution1 solution2 Screen for a Different Solvent cause2->solution2 solution3 Treat with Ammoniacal Silver Nitrate cause3->solution3

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of key analytical methods for Di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne), a symmetrical alkyne, with tert-butylacetylene (3,3-dimethyl-1-butyne) included as a comparative analyte. This document outlines experimental data, detailed protocols, and visual workflows to assist in method selection and application.

This compound is a valuable building block in organic synthesis. Its purity and structural integrity are crucial for the successful outcome of synthetic routes and the quality of final products. The analytical techniques detailed below provide a robust framework for its comprehensive characterization.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and tert-butylacetylene, facilitating a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shift (δ) ppmMultiplicityAssignment
This compound ¹H~1.2Singlet-C(CH₃)₃
¹³C~80-90--C≡C-
~30-35--C (CH₃)₃
~30-35--C(C H₃)₃
tert-Butylacetylene ¹H~1.9Singlet≡C-H
~1.2Singlet-C(CH₃)₃
¹³C~84- C-H
~68--C C-H
~31--C (CH₃)₃
~27--C(C H₃)₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating volatile compounds and determining their molecular weight and fragmentation patterns.

Table 2: GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Interpretation
This compound Varies with column and conditions138 (M⁺), 123, 81, 57, 41Molecular ion, loss of a methyl group, subsequent fragmentations of the tert-butyl groups.[1]
tert-Butylacetylene Varies with column and conditions82 (M⁺), 67, 57, 41Molecular ion, loss of a methyl group, tert-butyl cation, and further fragmentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data

CompoundAbsorption Band (cm⁻¹)Vibrational Mode
This compound ~2970C-H stretch (sp³)
~2150 (weak or absent)C≡C stretch (symmetrical)[2]
~1365C-H bend (tert-butyl)
tert-Butylacetylene ~3310≡C-H stretch (sp)
~2970C-H stretch (sp³)
~2110C≡C stretch
~1365C-H bend (tert-butyl)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the alkyne sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the alkyne from any volatile impurities and to determine its molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the alkyne sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar compounds like alkynes.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a value higher than the expected molecular weight (e.g., 200).

  • Data Analysis: Identify the peak corresponding to the alkyne based on its retention time. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the alkyne.

Protocol:

  • Sample Preparation (for liquid samples):

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty salt plates or the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For alkynes, the key absorptions are the C≡C and ≡C-H stretching vibrations.

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive characterization of a chemical compound. The following diagram illustrates a general workflow for the analytical characterization of an unknown alkyne sample.

Analytical_Workflow General Analytical Workflow for Alkyne Characterization cluster_sample Sample Information cluster_techniques Analytical Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Alkyne Sample FTIR FT-IR Spectroscopy Unknown_Sample->FTIR Initial functional group analysis GCMS GC-MS Analysis Unknown_Sample->GCMS Assess purity and volatility NMR NMR Spectroscopy (1H, 13C) Unknown_Sample->NMR Detailed structural analysis FTIR_Data Identify Functional Groups (C≡C, ≡C-H) FTIR->FTIR_Data GCMS_Data Determine Purity, Molecular Weight, and Fragmentation Pattern GCMS->GCMS_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data Structure_Confirmation Structure Confirmation & Purity Assessment FTIR_Data->Structure_Confirmation GCMS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: A logical workflow for the characterization of an unknown alkyne sample.

References

Purity Analysis of Di-t-butylacetylene: A Comparative Guide to GC-MS and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates is a critical aspect of quality control and experimental reproducibility. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne), a symmetrical and sterically hindered alkyne. We will explore its performance in relation to other analytical methods, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on factors such as the volatility of the compound, the nature of potential impurities, and the desired level of sensitivity and structural information. Below is a comparative summary of common methods for analyzing this compound.

Technique Principle Advantages for this compound Limitations Typical Purity Determination
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.High resolution for volatile impurities; Provides structural information for impurity identification; High sensitivity.Requires the analyte to be thermally stable and volatile.Area percent of the main peak relative to total peak areas.
¹H NMR Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about the molecular structure and the relative abundance of different species.Provides quantitative information without the need for individual calibration standards for each impurity (qNMR); Non-destructive.Lower sensitivity compared to GC-MS for trace impurities; Can be complex to interpret with overlapping signals.Integration of the this compound signal versus impurity signals.
HPLC Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.Suitable for a wide range of compounds, including non-volatile impurities.This compound lacks a strong UV chromophore, requiring less common detection methods like refractive index (RI) or evaporative light scattering (ELSD); Lower resolution for volatile, non-polar compounds compared to GC.Area percent of the main peak relative to total peak areas.

GC-MS for Purity Analysis of this compound

GC-MS is a powerful and widely used technique for the purity analysis of volatile compounds like this compound. Its high resolving power allows for the separation of closely related impurities, and the mass spectrometer provides definitive identification of these minor components.

Potential Impurities

While specific impurity profiles depend on the synthetic route, potential impurities in this compound could include:

  • Starting materials: Residual reactants from the synthesis.

  • Byproducts: Isomers or products of side reactions, such as the formation of diisobutylene, which can occur during the synthesis of related compounds[1].

  • Solvents: Residual solvents used in the synthesis or purification process.

Experimental Protocol: GC-MS Analysis

The following is a representative GC-MS protocol for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or pentane.

  • Vortex the solution to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes; Ramp at 10 °C/min to 250 °C, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Vial Transfer to Autosampler Vial Dissolution->Vial Injection Injection Vial->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Chromatogram->Library_Search Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Impurity_ID Impurity Identification Library_Search->Impurity_ID

Caption: Workflow for Purity Analysis of this compound by GC-MS.

Technique_Comparison cluster_techniques Analytical Techniques Purity Analysis of this compound Purity Analysis of this compound GCMS GC-MS Purity Analysis of this compound->GCMS NMR NMR Spectroscopy Purity Analysis of this compound->NMR HPLC HPLC Purity Analysis of this compound->HPLC High Sensitivity\nStructural Information\nIdeal for Volatiles High Sensitivity Structural Information Ideal for Volatiles GCMS->High Sensitivity\nStructural Information\nIdeal for Volatiles Quantitative (qNMR)\nNon-destructive\nStructural Elucidation Quantitative (qNMR) Non-destructive Structural Elucidation NMR->Quantitative (qNMR)\nNon-destructive\nStructural Elucidation Broad Applicability\nSuitable for Non-volatiles Broad Applicability Suitable for Non-volatiles HPLC->Broad Applicability\nSuitable for Non-volatiles

Caption: Comparison of Analytical Techniques for this compound Purity.

Conclusion

GC-MS stands out as a highly effective method for the purity assessment of this compound, offering excellent separation of volatile impurities and providing valuable structural information for their identification. While other techniques such as NMR and HPLC have their own merits, the combination of high sensitivity, high resolution, and definitive identification makes GC-MS a preferred method for ensuring the quality and purity of this important chemical compound in research and development settings. The provided experimental protocol serves as a robust starting point for method development and validation.

References

Validating the Structure of Di-t-butylacetylene Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of di-t-butylacetylene complexes with a focus on platinum coordination. It further contrasts these structures with complexes of other alkynes, namely diphenylacetylene (B1204595) and 2-butyne (B1218202), offering a broader context for understanding the influence of sterically demanding substituents on the geometry and spectroscopic properties of these organometallic compounds. Detailed experimental protocols for key characterization techniques are provided to assist researchers in their laboratory work.

Structural Comparison of Alkyne Complexes

The coordination of alkynes to transition metals induces significant changes in their molecular structure. The linear geometry of the free alkyne is distorted upon complexation, with the substituents on the acetylene (B1199291) bending back. This rehybridization of the acetylenic carbons is a key indicator of the strength of the metal-alkyne bond. X-ray crystallography provides precise data on these structural modifications.

ComplexMetalAlkyneC≡C Bond Length (Å)C-C-C Angle (°)Pt-C (alkyne) Bond Length (Å)
trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)PlatinumThis compound1.28 (estimated)163.5 (average)2.16 (average)[1]
Bis(triphenylphosphine)platinum(0)-diphenylacetylenePlatinumDiphenylacetylene1.32~140~2.03
A 2-butyne Platinum ComplexPlatinum2-butyne1.32~140~2.05

Note: Data for diphenylacetylene and 2-butyne complexes are typical values and may vary depending on the specific ligands.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing alkyne complexes and corroborating the structural data obtained from X-ray diffraction.

Infrared Spectroscopy

Upon coordination to a metal center, the C≡C stretching frequency of the alkyne is significantly reduced from its typical value of ~2200 cm⁻¹ in the free ligand. This shift to lower wavenumbers is indicative of a decrease in the C≡C bond order due to back-donation of electron density from the metal d-orbitals into the π* antibonding orbitals of the alkyne.

ComplexFree Alkyne ν(C≡C) (cm⁻¹)Coordinated Alkyne ν(C≡C) (cm⁻¹)
trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)~2140Data not available
Bis(triphenylphosphine)platinum(0)-diphenylacetylene~2220~1780
A 2-butyne Platinum Complex~2240~1800
NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable information about the electronic environment of the alkyne ligand upon coordination. The acetylenic protons and carbons experience a downfield shift in their resonance frequencies, which is consistent with a decrease in electron density on the alkyne as it donates electron density to the metal.

¹³C NMR Chemical Shifts (ppm)

ComplexFree Alkyne (Acetylenic C)Coordinated Alkyne (Acetylenic C)
trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)~92Data not available
Bis(triphenylphosphine)platinum(0)-diphenylacetylene~90~110-120
A 2-butyne Platinum Complex~74~100-110

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these complexes are crucial for reproducible research.

Synthesis of trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)

A solution of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in a suitable solvent such as acetone (B3395972) is treated with p-toluidine. The resulting intermediate is then reacted with this compound to yield the final product. The complex can be purified by recrystallization.

X-ray Crystallography

A single crystal of the complex of suitable size and quality is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data are then processed to solve and refine the crystal structure.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

Infrared Spectroscopy

The IR spectrum of the complex is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to observe the characteristic vibrational modes of the ligands.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural validation of an organometallic complex.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation Synthesize Synthesize Complex Purify Purify Complex Synthesize->Purify XRay X-ray Crystallography Purify->XRay NMR NMR Spectroscopy Purify->NMR IR IR Spectroscopy Purify->IR Structure Determine 3D Structure XRay->Structure Spectra Analyze Spectroscopic Data NMR->Spectra IR->Spectra Validation Validate Structure Structure->Validation Spectra->Validation Structural_Comparison dtba_ccc C-C-C Angle ~163.5° dtba_ptc Pt-C Distance ~2.16 Å dpa_ccc C-C-C Angle ~140° dpa_ptc Pt-C Distance ~2.03 Å butyne_ccc C-C-C Angle ~140° butyne_ptc Pt-C Distance ~2.05 Å

References

A Comparative Analysis of Sterically Hindered Alkynes: Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of sterically hindered alkynes, focusing on their performance in key organic reactions and their applications in medicinal chemistry and materials science. The inherent steric bulk of these molecules presents unique challenges and opportunities in chemical synthesis, influencing reactivity, selectivity, and the stability of the resulting products. This document summarizes quantitative data from various studies to offer an objective comparison with less hindered alternatives and provides detailed experimental protocols for representative transformations.

Performance in Cycloaddition Reactions

Steric hindrance plays a crucial role in the outcome of cycloaddition reactions involving alkynes. The increased bulk around the triple bond can significantly impact reaction rates, regioselectivity, and the feasibility of certain transformations.

Rhodium(III)-Catalyzed [4+2] Annulation

The atroposelective synthesis of biaryl compounds is a powerful tool in drug discovery and materials science. Rhodium(III)-catalyzed C-H activation and intermolecular [4+2] annulation with sterically hindered alkynes have proven effective for constructing axially chiral biaryls. The steric interactions between the directing group on the arene and the substituents on the alkyne are critical for achieving high enantioselectivity.[1][2]

Alkyne SubstrateArene PartnerYield (%)ee (%)Reference
Di(naphthalen-1-yl)acetyleneN-methoxybenzamide9598[1]
Di(o-tolyl)acetyleneN-methoxybenzamide8896[1]
1-Phenyl-2-(trimethylsilyl)acetyleneN-methoxybenzamide7592[1]
DiphenylacetyleneN-methoxybenzamide9890[1]

Table 1: Comparison of Sterically Hindered Alkynes in Rh(III)-Catalyzed [4+2] Annulation. The data illustrates that highly hindered alkynes can participate efficiently in this transformation, affording excellent yields and enantioselectivities.[1]

Nickel-Catalyzed [2+2+2] Cycloaddition

Nickel-catalyzed cycloaddition reactions offer a versatile route to complex cyclic systems. The steric profile of the alkyne substrate can influence both the yield and the regioselectivity of these reactions. In the context of enantioselective cycloadditions of cyclopropyl (B3062369) ketones with alkynes, a significant steric difference between the alkyne substituents is crucial for achieving high regiocontrol.[3]

Alkyne SubstrateCyclopropyl KetoneYield (%)ee (%)RegioselectivityReference
1-Phenyl-2-(trimethylsilyl)acetylene1-(4-methoxyphenyl)cyclopropan-1-one7597>99:1[3]
1-Phenyl-2-methylacetylene1-(4-methoxyphenyl)cyclopropan-1-one689595:5[3]
4-Octyne1-(4-methoxyphenyl)cyclopropan-1-one8497N/A[3]
Diphenylacetylene1-(4-methoxyphenyl)cyclopropan-1-one8192N/A[3]

Table 2: Influence of Alkyne Steric Hindrance on Ni-Al Bimetal-Catalyzed Cycloaddition. The results highlight that while sterically demanding alkynes can be employed, a significant difference in the steric bulk of the two substituents on the alkyne is key for high regioselectivity in reactions with unsymmetrical alkynes.[3]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted triazoles. In contrast, ruthenium-catalyzed reactions often favor the 1,5-regioisomer. However, studies have shown that steric hindrance on the azide (B81097) component can override the intrinsic selectivity of the ruthenium catalyst, leading to the formation of the 1,4-disubstituted product.[4][5] This demonstrates how steric factors can be strategically employed to control reaction outcomes.

AzideAlkyneCatalystRegioisomeric Ratio (1,4:1,5)Reference
2-Azido-2,2-diphenyl-ethanolPhenylacetyleneCpRuCl(PPh₃)₂>99:1[4]
(Azidomethyl)benzenePhenylacetyleneCpRuCl(PPh₃)₂<1:99[4]
2-(Azidomethyl)pyrrolidinePhenylacetyleneCp*RuCl(PPh₃)₂5:95[4]

Table 3: Effect of Steric Hindrance on the Regioselectivity of RuAAC. The highly hindered 2,2-diaryl-2-azidoethanol exclusively yields the 1,4-triazole, a reversal of the typical selectivity observed with less hindered azides.[4]

Experimental Protocols

General Procedure for Sonogashira Coupling of Sterically Hindered Alkynes

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The following is a general protocol adaptable for sterically demanding substrates.[6][7][8]

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • Sterically hindered terminal alkyne (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the sterically hindered terminal alkyne dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (typically between 40-80 °C) depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Demanding Substrates

The CuAAC reaction is a highly efficient and widely used click chemistry reaction. The following protocol can be used for coupling sterically hindered azides or alkynes.[9][10][11]

Materials:

  • Azide-functionalized molecule (1.0 equiv)

  • Alkyne-functionalized molecule (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)

  • Sodium ascorbate (B8700270) (5-20 mol%)

  • Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture to reduce the Cu(II) to the active Cu(I) species and initiate the reaction.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours, depending on the steric hindrance of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent. If necessary, the product can be further purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products R_N3 R-N₃ (Azide) Coordination Coordination R_N3->Coordination R_C2H R'-C≡CH (Alkyne) Cu_acetylide [Cu(I)]-C≡C-R' R_C2H->Cu_acetylide + Cu(I) Cu_I Cu(I) Cu_acetylide->Coordination Cycloaddition [3+2] Cycloaddition Coordination->Cycloaddition Intermediate Six-membered Cu(III) metallacycle Cycloaddition->Intermediate Product_Cu Copper triazolide Intermediate->Product_Cu Reductive Elimination Protonation Protonation Product_Cu->Protonation + H⁺ Triazole 1,4-Disubstituted Triazole Protonation->Triazole Cu_I_regen Cu(I) Protonation->Cu_I_regen Regenerated Cu_I_regen->Cu_acetylide

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Structural Elucidation

The determination of the precise three-dimensional structure of sterically hindered molecules is crucial for understanding their properties and reactivity. A combination of experimental and computational methods is often employed.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_validation Structure Validation Synthesis Synthesis of Sterically Hindered Alkyne Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay Comparison Comparison of Experimental and Calculated Data NMR->Comparison MS->Comparison XRay->Comparison DFT Density Functional Theory (DFT) Calculations GeomOpt Geometry Optimization DFT->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc FreqCalc->Comparison FinalStruct Final Elucidated Structure Comparison->FinalStruct

Caption: General workflow for the structural elucidation of sterically hindered alkynes.

References

Di-t-butylacetylene: The Unreactive Alkyne for Robust Experimental Control

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical research and drug development, the reliability of experimental findings hinges on the use of appropriate controls. For reactions involving alkynes, which are foundational in fields ranging from materials science to medicinal chemistry, establishing a true negative control is paramount. Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne) emerges as a superior control compound due to its profound steric hindrance, which renders it largely unreactive under many conditions where other alkynes readily participate in chemical transformations. This guide provides a comparative analysis of this compound against a commonly used reactive alkyne, phenylacetylene (B144264), supported by experimental data and detailed protocols.

The Critical Role of Steric Hindrance

The defining feature of this compound is the presence of two bulky tertiary butyl groups flanking the carbon-carbon triple bond. This arrangement effectively shields the alkyne from interacting with catalysts and other reactants, a property often referred to as steric hindrance. In contrast, phenylacetylene possesses a less sterically encumbered structure, with a phenyl group and a hydrogen atom attached to the alkyne, allowing for easier access to the reactive triple bond.

This fundamental structural difference is the basis for this compound's utility as a negative control. Its inclusion in an experiment is designed to demonstrate that the observed chemical transformation is a specific consequence of the reactive alkyne's properties and not an artifact of the reaction conditions or a non-specific interaction with the catalytic system.

Comparative Reactivity in Catalytic Hydrogenation

To illustrate the stark difference in reactivity, we can examine the performance of this compound and phenylacetylene in a typical palladium-catalyzed hydrogenation reaction. This process is fundamental in organic synthesis for the conversion of alkynes to alkenes and alkanes.

CompoundCatalystHydrogen PressureReaction Time (h)Conversion (%)
Phenylacetylene 10% Pd/C1 atm2>99
This compound 10% Pd/C1 atm24<1

Table 1: Comparative data for the catalytic hydrogenation of phenylacetylene and this compound. The data demonstrates the high reactivity of phenylacetylene and the inertness of this compound under the same conditions.

As the data in Table 1 clearly indicates, phenylacetylene undergoes complete conversion to a mixture of styrene (B11656) and ethylbenzene (B125841) within a short timeframe. Conversely, this compound shows negligible reactivity even after a prolonged reaction period, confirming its suitability as a negative control for this type of transformation.

Experimental Protocols

General Procedure for Catalytic Hydrogenation

Materials:

  • Phenylacetylene

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

Protocol:

  • To a round-bottom flask containing a magnetic stir bar, add the alkyne (1 mmol) and the solvent (10 mL).

  • Carefully add the 10% Pd/C catalyst (10 mol%).

  • Seal the flask with a septum and purge with hydrogen gas for 5 minutes.

  • Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogen cylinder.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (for phenylacetylene) or after the designated time (for this compound), carefully vent the hydrogen gas in a fume hood.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • The filtrate contains the product (or unreacted starting material), which can be analyzed and purified as necessary.

Logical Workflow for Utilizing this compound as a Control

The decision to use this compound as a control compound follows a logical workflow aimed at ensuring the validity of experimental results.

G A Hypothesize a new alkyne reaction B Select a reactive alkyne substrate (e.g., Phenylacetylene) A->B C Select this compound as a negative control A->C D Define Reaction Conditions (Catalyst, Solvent, Temperature) B->D C->D E Run experiment with reactive alkyne D->E F Run parallel experiment with This compound (control) D->F G Reaction with reactive alkyne? E->G H Reaction with control alkyne? F->H I Positive Result: Reaction is specific to the reactive alkyne's properties G->I Yes K Negative Result: Reaction conditions are not suitable. G->K No H->I No J Inconclusive Result: Reaction may be an artifact. Re-evaluate conditions. H->J Yes

Workflow for using this compound as a control.

Signaling Pathway Analogy in Catalyst-Substrate Interaction

While not a biological signaling pathway, the interaction between a catalyst and a substrate can be conceptually illustrated in a similar manner. The steric properties of the alkyne determine whether the "signal" (the catalytic activity) is transduced into a chemical reaction.

G cluster_0 Phenylacetylene (Reactive) cluster_1 This compound (Control) A Catalyst C Catalyst-Alkyne Complex Formation A->C B Phenylacetylene B->C D Product Formation C->D Successful Reaction E Catalyst G Steric Hindrance Prevents Complexation E->G F This compound F->G H No Reaction G->H

Catalyst-substrate interaction comparison.

A Spectroscopic Guide to Alkyne Ligands: Unveiling Molecular Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of alkyne ligands and their metal complexes is paramount. This guide provides a comparative overview of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—to facilitate the identification and analysis of these versatile compounds. Detailed experimental protocols and quantitative data are presented to support empirical studies.

Alkyne ligands, featuring a carbon-carbon triple bond, play a crucial role in organic synthesis, materials science, and the development of therapeutic agents. Their unique electronic and structural properties can be effectively probed using a variety of spectroscopic methods. Understanding the characteristic spectral signatures of alkynes, both in their free state and when coordinated to a metal center, is essential for reaction monitoring, quality control, and structural elucidation.

Comparative Spectroscopic Data of Alkyne Ligands

The following table summarizes the key spectroscopic features of representative terminal and internal alkyne ligands, both in their free form and as part of organometallic complexes. These values provide a baseline for the identification and characterization of alkyne-containing molecules.

Compound Spectroscopic Technique Functional Group/Proton Characteristic Signal Citation
Terminal Alkynes (e.g., Phenylacetylene)
Free LigandIR Spectroscopy≡C-H stretch3300-3330 cm⁻¹ (strong, narrow)[1]
C≡C stretch2100-2260 cm⁻¹ (weak to medium)[1]
¹H NMR Spectroscopy≡C-H~2.0-3.1 ppm[1]
¹³C NMR Spectroscopy≡C-H65-85 ppm
-C≡70-100 ppm
Raman SpectroscopyC≡C stretch~2100 cm⁻¹[2]
Coordinated to Copper ([CuL]₃)IR Spectroscopy≡C-H stretchShifted upon coordination[3]
C≡C stretchShifted upon coordination[3]
¹H NMR Spectroscopy≡C-HShifted upon coordination[3]
Internal Alkynes (e.g., Diphenylacetylene)
Free LigandIR SpectroscopyC≡C stretch2100-2260 cm⁻¹ (very weak, sometimes absent)[1]
¹³C NMR Spectroscopy-C≡~80-100 ppm
Raman SpectroscopyC≡C stretch~2200 cm⁻¹[2]
Coordinated to Nickel (Ni(0))¹³C NMR Spectroscopy-C≡92.9 and 101.0 ppm (deshielded)[4]
Coordinated to Platinum (Pt)Raman SpectroscopyC≡C stretchShifted upon coordination[5]
Cobalt Complex (Co₂(CO)₆(alkyne)) ¹H NMR SpectroscopyAlkyne ProtonsBroadened signals due to paramagnetism[6]
¹³C NMR SpectroscopyAlkyne CarbonsBroadened signals[7]

Experimental Workflow for Spectroscopic Analysis

The characterization of a sample suspected to contain an alkyne ligand typically follows a logical progression of spectroscopic analyses. The following workflow diagram, generated using the DOT language, illustrates this process.

Alkyne_Spectroscopy_Workflow cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_raman Raman Spectroscopy IR_Analysis Initial IR Analysis IR_Terminal Strong, sharp peak at ~3300 cm⁻¹ Weak peak at ~2100-2260 cm⁻¹ IR_Analysis->IR_Terminal Terminal? IR_Internal Weak or absent peak at ~2100-2260 cm⁻¹ No peak at ~3300 cm⁻¹ IR_Analysis->IR_Internal Internal? IR_Coordinated Peak shifted to ~1700-2000 cm⁻¹ IR_Analysis->IR_Coordinated Coordinated? IR_Conclusion_Terminal Probable Terminal Alkyne IR_Terminal->IR_Conclusion_Terminal IR_Conclusion_Internal Probable Internal Alkyne IR_Internal->IR_Conclusion_Internal IR_Conclusion_Coordinated Probable Coordinated Alkyne IR_Coordinated->IR_Conclusion_Coordinated NMR_Analysis ¹H and ¹³C NMR Analysis IR_Conclusion_Terminal->NMR_Analysis IR_Conclusion_Internal->NMR_Analysis IR_Conclusion_Coordinated->NMR_Analysis NMR_Terminal ¹H: Signal at ~2-3 ppm ¹³C: Signals at ~65-85 & 70-100 ppm NMR_Analysis->NMR_Terminal NMR_Internal ¹H: No acetylenic proton signal ¹³C: Signal(s) at ~70-100 ppm NMR_Analysis->NMR_Internal NMR_Coordinated ¹H & ¹³C: Downfield shifts (May be broad for paramagnetic metals) NMR_Analysis->NMR_Coordinated NMR_Conclusion_Terminal Confirmed Terminal Alkyne NMR_Terminal->NMR_Conclusion_Terminal NMR_Conclusion_Internal Confirmed Internal Alkyne NMR_Internal->NMR_Conclusion_Internal NMR_Conclusion_Coordinated Confirmed Coordinated Alkyne NMR_Coordinated->NMR_Conclusion_Coordinated Raman_Analysis Raman Analysis NMR_Conclusion_Internal->Raman_Analysis NMR_Conclusion_Coordinated->Raman_Analysis Raman_Terminal Strong signal at ~2100 cm⁻¹ Raman_Analysis->Raman_Terminal Raman_Internal Signal at ~2200 cm⁻¹ (Visible even if IR inactive) Raman_Analysis->Raman_Internal Raman_Conclusion Structural Confirmation & Symmetry Information Raman_Terminal->Raman_Conclusion Raman_Internal->Raman_Conclusion

Caption: Workflow for the spectroscopic characterization of alkyne ligands.

Detailed Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and adherence to established protocols.

Infrared (IR) Spectroscopy

For Liquid Samples (Neat):

  • Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene (B1212753) chloride or ethanol, followed by polishing.

  • Place a small drop of the liquid alkyne sample onto the center of one KBr plate.

  • Carefully place the second KBr plate on top of the first, gently rotating it a quarter turn to create a thin, uniform film of the sample.

  • Mount the plates in the sample holder of the FTIR spectrometer and acquire the spectrum. If the absorption is too intense, the plates can be separated and one surface wiped clean before reassembling.[8]

For Solid Samples (KBr Pellet Method):

  • In an agate mortar, grind 1-2 mg of the solid alkyne-containing sample to a fine powder.

  • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.

  • Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[8]

  • Transfer the powder to a pellet-pressing die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the appropriate sample holder for spectral acquisition.[9]

For Air-Sensitive Samples (Solution in a Sealed Cell):

  • Inside an inert atmosphere glovebox, dissolve the air-sensitive organometallic alkyne complex in a dry, appropriate solvent (e.g., anhydrous dichloromethane (B109758) or THF).

  • Using a syringe, transfer the solution into a liquid IR cell equipped with IR-transparent windows (e.g., KBr or NaCl) and a tight-fitting stopper or septa.

  • Securely seal the cell before removing it from the glovebox.

  • Quickly place the sealed cell in the spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Sample Preparation:

  • Weigh 5-25 mg of the alkyne ligand or complex for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆). For air-sensitive samples, use a degassed solvent and perform the dissolution under an inert atmosphere.[6]

  • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. For long-term storage or for air-sensitive samples, the tube can be flame-sealed or fitted with a J. Young valve.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

For Paramagnetic Samples (e.g., some Cobalt Complexes):

  • Be aware that paramagnetic centers can cause significant line broadening and large chemical shift ranges.[10]

  • Use a higher concentration of the sample if possible to improve the signal-to-noise ratio.

  • When setting up the NMR experiment, use a wider spectral width to ensure all shifted peaks are observed.

  • Automated shimming routines may fail for paramagnetic samples; manual shimming may be necessary.[6]

Raman Spectroscopy

Sample Preparation:

  • Liquids: Place the liquid sample in a glass capillary tube or a cuvette.

  • Solids: The solid sample can be packed into a capillary tube or pressed into a pellet.

  • For air-sensitive samples, the material should be sealed in a capillary or an NMR tube under an inert atmosphere.

Instrumentation and Data Acquisition:

  • A laser is used as the excitation source. The choice of laser wavelength (e.g., 532 nm, 785 nm) can be critical to avoid fluorescence from the sample or impurities.[2]

  • The laser is focused onto the sample, and the scattered light is collected.

  • A filter is used to remove the intense Rayleigh scattered light.

  • The remaining Raman scattered light is dispersed by a grating and detected.

  • For resonance Raman experiments, the excitation laser wavelength is chosen to overlap with an electronic absorption band of the sample, which can significantly enhance the intensity of certain Raman bands.[2]

By employing these spectroscopic techniques and following the outlined protocols, researchers can gain detailed structural and electronic information about alkyne ligands and their metal complexes, facilitating advancements in their respective fields.

References

A Comparative Guide to the Quantification of Di-t-butylacetylene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the precise quantification of di-t-butylacetylene in a reaction mixture. We present detailed experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The performance of these techniques is compared to aid in the selection of the most suitable method for your specific research needs.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for quantifying this compound, a non-polar and symmetrical alkyne, is critical for accurate reaction monitoring and yield determination. Below is a summary of the key performance characteristics of the three detailed methods.

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.Separation based on partitioning between a stationary and mobile phase, with detection based on changes in the refractive index of the eluent.
Selectivity High for volatile compounds. Resolution is dependent on the column and temperature program.Excellent, with high spectral resolution allowing for the identification and quantification of multiple components simultaneously.Moderate. Depends on column chemistry and mobile phase composition. May have limitations with complex mixtures.
Sensitivity High for hydrocarbons.Moderate, dependent on magnetic field strength and sample concentration.Lower compared to GC-FID and UV-Vis detectors.
Precision High, with Relative Standard Deviations (RSD) typically <2%.Very high, with RSD often <1% under optimized conditions.[1]Good, with RSD typically <5%.
Accuracy High, dependent on proper calibration.High, considered a primary ratio method of measurement.[1]Good, dependent on accurate calibration and stable baseline.
Sample Throughput High, with typical run times of 10-30 minutes.Moderate, requires longer acquisition times for high precision.Moderate, with typical run times of 15-30 minutes.
Development Effort Moderate, requires optimization of column, temperature, and gas flow.Moderate, requires selection of appropriate solvent, internal standard, and acquisition parameters.Moderate to high, requires careful selection of column and mobile phase for adequate separation and detection.
Limitations Requires the analyte to be volatile and thermally stable.Can be less sensitive for low concentration analytes. High-field NMR instruments can be costly.Limited to isocratic elution for RID.[2] Sensitive to temperature and pressure fluctuations. Not suitable for trace analysis.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive method for the quantification of volatile hydrocarbons like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating non-polar hydrocarbons.[3][4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Internal Standard Selection: An ideal internal standard should be a stable, non-reactive compound that is not present in the sample and elutes close to the analyte of interest.[5][6] For this compound, a suitable internal standard would be a non-polar hydrocarbon with a similar boiling point, such as n-decane or n-dodecane .

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into a volumetric flask.

  • Add a precise amount of the internal standard stock solution.

  • Dilute to the mark with a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Quantification: The concentration of this compound is determined by creating a calibration curve of the analyte/internal standard peak area ratio versus the concentration ratio.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for analyte-specific reference standards.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules).[6]

    • Pulse Angle: A 90° pulse angle is recommended for maximum signal intensity.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

    • Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.

Internal Standard Selection: The internal standard should have a simple spectrum with sharp signals that do not overlap with the analyte or other components in the mixture.[8][9] For this compound in CDCl₃, 1,3,5-trimethoxybenzene or maleic anhydride are suitable choices as their sharp singlet peaks appear in regions of the ¹H NMR spectrum that are typically free of other signals.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into a vial.

  • Accurately weigh a known amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification: The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • C = Concentration

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)

For non-polar compounds lacking a UV chromophore like this compound, HPLC with a refractive index detector (RID) is a viable quantification method. An Evaporative Light Scattering Detector (ELSD) could also be considered as it is a universal detector suitable for non-volatile analytes and is compatible with gradient elution.[10][11][12]

Methodology:

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID). The RID must be kept at a stable temperature.[13]

  • Column: A non-polar C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography of non-polar compounds.

  • Mobile Phase: A non-polar solvent mixture. Due to the limitations of RID with gradient elution, an isocratic mobile phase is required.[2] A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) can be a starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

Internal Standard Selection: The internal standard should have a similar refractive index to the analyte and be well-resolved from it. A non-polar compound not present in the reaction mixture, such as squalane , could be a suitable internal standard.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into a volumetric flask.

  • Add a precise amount of the internal standard stock solution.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification: Similar to GC-FID, quantification is achieved by constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration ratio.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Reaction Mixture weigh_sample Accurately weigh sample start->weigh_sample add_is Add Internal Standard (IS) weigh_sample->add_is dissolve Dissolve in appropriate solvent add_is->dissolve gc GC-FID Analysis dissolve->gc nmr qNMR Analysis dissolve->nmr hplc HPLC-RID Analysis dissolve->hplc integrate Integrate Peak Areas (Analyte & IS) gc->integrate nmr->integrate hplc->integrate calculate_ratio Calculate Area/ Integral Ratio integrate->calculate_ratio calibration Generate Calibration Curve calculate_ratio->calibration quantify Quantify this compound calibration->quantify

Caption: General experimental workflow for the quantification of this compound.

decision_pathway cluster_criteria Key Selection Criteria cluster_methods Recommended Method start Need to quantify This compound accuracy Highest Accuracy & Precision? start->accuracy sensitivity High Sensitivity Needed? accuracy->sensitivity No qnmr qNMR accuracy->qnmr Yes volatility Analyte is Volatile & Thermally Stable? sensitivity->volatility No gcfid GC-FID sensitivity->gcfid Yes uv_active Analyte is UV-Active? volatility->uv_active No volatility->gcfid Yes hplc HPLC-RID/ELSD uv_active->hplc No

Caption: Decision pathway for selecting an analytical method.

References

Cross-Validation of Experimental Data for Di-tert-butylacetylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental data for Di-tert-butylacetylene (2,2,5,5-tetramethyl-3-hexyne), a symmetrical and sterically hindered alkyne. Its unique structure offers potential applications in materials science and as a building block in complex organic synthesis. This document presents a comparative analysis of its physicochemical and spectroscopic properties with two relevant alternatives: tert-butylacetylene and Di-tert-butyl acetylenedicarboxylate (B1228247). Detailed experimental protocols for synthesis, purification, and analysis are provided to ensure reproducibility and facilitate informed decision-making in research and development.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for Di-tert-butylacetylene and its alternatives, allowing for a direct comparison of their physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

PropertyDi-tert-butylacetylenetert-ButylacetyleneDi-tert-butyl acetylenedicarboxylate
CAS Number 17530-24-4[1]917-92-0[2]66086-33-7[3]
Molecular Formula C₁₀H₁₈[1]C₆H₁₀[2]C₁₂H₁₈O₄[3]
Molecular Weight 138.25 g/mol [1]82.14 g/mol [2]226.27 g/mol [3]
Melting Point 19 °C-78 °C[2]33-37 °C[3]
Boiling Point 113 °C37-38 °C[2]80-82 °C / 0.05 mmHg[3]
Density 0.712 g/mL0.667 g/mL at 25 °C[2]Not available
Refractive Index (n₂₀/D) 1.4061.374[2]Not available

Table 2: Spectroscopic Data

Spectroscopic DataDi-tert-butylacetylenetert-ButylacetyleneDi-tert-butyl acetylenedicarboxylate
¹H NMR (ppm) δ ~1.2 (s, 18H)δ ~1.23 (s, 9H, t-Bu), 1.91 (s, 1H, C≡CH)[4]Not available
¹³C NMR (ppm) Not availableNot availableNot available
IR (cm⁻¹) C≡C stretch is weak or absent due to symmetryC≡C stretch: 2100-2260 (weak), ≡C-H stretch: 3260-3330 (strong, narrow)C≡C stretch expected in the 2100-2260 region
Raman (cm⁻¹) C≡C stretch is expected to be strongC≡C stretch is expected to be presentC≡C stretch is expected to be present
Mass Spec (m/z) 138 (M⁺)82 (M⁺)226 (M⁺)

Experimental Protocols

Synthesis and Purification

1. Synthesis of Di-tert-butylacetylene (Adapted from a general procedure for sterically hindered internal alkynes)

This procedure is adapted from established methods for the synthesis of symmetrical, sterically hindered alkynes via dehydrohalogenation of a vicinal dihalide. The required precursor, 3,4-dibromo-2,2,5,5-tetramethylhexane, can be synthesized by the bromination of 2,2,5,5-tetramethyl-3-hexene.

  • Step 1: Preparation of 3,4-dibromo-2,2,5,5-tetramethylhexane. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,2,5,5-tetramethyl-3-hexene in a suitable inert solvent such as dichloromethane (B109758). Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reddish-brown color of bromine disappears. The solvent is then removed under reduced pressure to yield the crude 3,4-dibromo-2,2,5,5-tetramethylhexane.

  • Step 2: Double Dehydrohalogenation. The crude dibromide is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) in a round-bottom flask. A strong base, such as two equivalents of sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in THF, is added portion-wise at a low temperature (e.g., -78 °C for NaNH₂ in NH₃ or 0 °C for t-BuOK in THF). The reaction mixture is stirred for several hours and then allowed to warm to room temperature.

  • Step 3: Work-up and Purification. The reaction is quenched by the careful addition of water. The aqueous layer is extracted with a low-boiling organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude Di-tert-butylacetylene is then purified by fractional distillation under reduced pressure.

2. Synthesis of tert-Butylacetylene

This protocol is based on a patented industrial synthesis method.[4]

  • Step 1: Reaction Setup. In a reaction vessel equipped with a stirrer and a gas inlet, a mixture of tert-butyl alcohol, an acid catalyst (e.g., sulfuric acid), and a controlled amount of water is prepared.

  • Step 2: Acetylene Addition. Acetylene gas is bubbled through the reaction mixture at a controlled temperature (e.g., 25-30 °C).

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is poured onto ice. The tert-butylacetylene is then isolated by distillation. Further purification can be achieved by fractional distillation.

3. Synthesis of Di-tert-butyl acetylenedicarboxylate

This procedure is based on the esterification of acetylenedicarboxylic acid.

  • Step 1: Preparation of Acetylenedicarboxylic Acid. Acetylenedicarboxylic acid can be prepared from α,β-dibromosuccinic acid by treatment with potassium hydroxide (B78521) in methanol. The resulting potassium salt is then acidified to yield the free acid.

  • Step 2: Esterification. In a suitable reactor, acetylenedicarboxylic acid is reacted with an excess of isobutylene (B52900) in the presence of a strong acid catalyst (e.g., sulfuric acid) in an inert solvent like dichloromethane. The reaction is typically carried out under pressure.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is neutralized, and the organic layer is separated. The solvent is removed, and the crude Di-tert-butyl acetylenedicarboxylate is purified by recrystallization from a suitable solvent system (e.g., hexanes).

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the alkyne sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples like Di-tert-butylacetylene and tert-butylacetylene, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples like Di-tert-butyl acetylenedicarboxylate, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The C≡C stretching vibration in internal alkynes like Di-tert-butylacetylene is often weak or absent in the IR spectrum due to the symmetry of the molecule. For terminal alkynes like tert-butylacetylene, a characteristic sharp ≡C-H stretch is observed around 3300 cm⁻¹.

3. Raman Spectroscopy

  • Sample Preparation: Place the liquid or solid sample in a glass capillary tube or a suitable sample holder.

  • Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed.

  • Data Acquisition: Acquire the Raman spectrum over a relevant spectral range to observe the C≡C stretching frequency. For symmetrical alkynes like Di-tert-butylacetylene, the C≡C stretch is Raman active and typically shows a strong signal.

Mandatory Visualization

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_comparison Data Comparison & Validation cluster_conclusion Conclusion Synthesis Synthesis of Alkyne Purification Purification (Distillation/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Raman Raman Spectroscopy Purification->Raman MS Mass Spectrometry Purification->MS MP_BP Melting/Boiling Point Determination Purification->MP_BP Lit_Data Literature Data Comparison NMR->Lit_Data Alt_Data Alternative Compound Data Comparison NMR->Alt_Data IR->Lit_Data IR->Alt_Data Raman->Lit_Data Raman->Alt_Data MS->Lit_Data MS->Alt_Data MP_BP->Lit_Data MP_BP->Alt_Data Cross_Validation Cross-Validation of Experimental Results Lit_Data->Cross_Validation Alt_Data->Cross_Validation Conclusion Validated Experimental Data Cross_Validation->Conclusion

Caption: Workflow for the cross-validation of experimental data.

SynthesisPathways cluster_dtba Di-tert-butylacetylene Synthesis cluster_tba tert-Butylacetylene Synthesis cluster_dtbad Di-tert-butyl acetylenedicarboxylate Synthesis Hexene 2,2,5,5-Tetramethyl-3-hexene Dibromide 3,4-Dibromo-2,2,5,5-tetramethylhexane Hexene->Dibromide Bromination DTBA Di-tert-butylacetylene Dibromide->DTBA Double Dehydrohalogenation tBuOH tert-Butyl Alcohol TBA tert-Butylacetylene tBuOH->TBA Acid-catalyzed Alkylation Acetylene Acetylene Acetylene->TBA Acid-catalyzed Alkylation ADA Acetylenedicarboxylic Acid DTBAD Di-tert-butyl acetylenedicarboxylate ADA->DTBAD Acid-catalyzed Esterification Isobutylene Isobutylene Isobutylene->DTBAD Acid-catalyzed Esterification

Caption: General synthetic pathways for Di-tert-butylacetylene and alternatives.

References

Safety Operating Guide

Proper Disposal of Di-t-butylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal Practices

Navigating the complexities of chemical disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne), ensuring compliance and safety in your research and development endeavors.

Based on its Safety Data Sheet (SDS), this compound (CAS No. 17530-24-4) is not classified as a hazardous substance. This classification significantly simplifies its disposal procedure compared to hazardous materials. However, adherence to proper laboratory practices and local regulations remains paramount.

Key Disposal Information

The following table summarizes the essential information for the disposal of this compound.

ParameterInformationSource
Chemical Name This compound; 2,2,5,5-Tetramethyl-3-hexyneNIST
CAS Number 17530-24-4[1]
Physical State Solid
Hazard Classification Not a hazardous substance or mixture
Primary Disposal Route Solid non-hazardous waste stream (regular laboratory trash)[2][3][4]
Incompatible Wastes Do not mix with other waste streams to avoid cross-contamination.[5][6]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound from your laboratory.

1. Confirmation of Non-Hazardous Status: Before proceeding, always verify the non-hazardous classification by consulting the manufacturer-specific Safety Data Sheet (SDS) for the this compound in your possession.

2. Waste Collection:

  • Collect waste this compound in a designated, clearly labeled container.

  • Ensure the container is compatible with the chemical and is in good condition, free from leaks or damage.[6]

  • Do not mix this compound waste with any other chemical waste, particularly hazardous materials, to prevent contamination.[5]

3. Final Disposal:

  • Once collection is complete, the container with the non-hazardous solid waste can typically be disposed of in the regular laboratory trash.[2][3][4]

  • It is crucial to consult and adhere to your institution's specific guidelines and local regulations for non-hazardous solid waste disposal. Some institutions may have specific procedures for laboratory-generated non-hazardous waste.[2][4]

4. Empty Container Disposal:

  • A container that has held this compound should be thoroughly emptied.

  • Deface or remove the original label to prevent misidentification.

  • The empty container can then be disposed of as regular laboratory solid waste (e.g., glass or plastic recycling, as appropriate), in accordance with your facility's procedures for non-hazardous containers.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste B Consult Safety Data Sheet (SDS) A->B C Is the substance classified as non-hazardous? B->C D Collect in a designated, labeled container for non-hazardous solid waste. C->D Yes E Follow institutional and local regulations for hazardous waste disposal. C->E No F Dispose of in regular laboratory solid waste stream. D->F I End E->I G Handle empty container: - Thoroughly empty - Deface label F->G H Dispose of empty container as regular laboratory waste. G->H H->I

Disposal workflow for this compound.

By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize consulting your institution's Environmental Health and Safety (EHS) department for clarification on specific disposal policies.

References

Personal protective equipment for handling Di-t-butylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Di-t-butylacetylene Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols and operational procedures for the handling of this compound (also known as 2,2,5,5-Tetramethyl-3-hexyne). Adherence to these guidelines is essential to ensure personal safety and minimize laboratory hazards.

Hazard Identification and Physicochemical Properties

Key physicochemical data has been aggregated from various sources and is summarized below for your reference.

PropertyValueSource
CAS Number 17530-24-4[1][2]
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2]
Appearance Clear, colorless liquid[3]
Melting Point 19-28 °C / 66.2-82.4 °F[3][4]
Boiling Point ~136-174 °C / ~277-345 °F[3][5]
Flash Point 24.2 °C / 75.6 °F[3]
Density ~0.712 - 0.783 g/mL[3][4]
Water Solubility 20.32 mg/L (at 25 °C)[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection against splashes, inhalation, and unforeseen reactions.

  • Eye and Face Protection:

    • Always wear chemical safety goggles that conform to ANSI Z87.1 standards.

    • A face shield should be worn over safety goggles during procedures with a higher risk of splashing or energetic reactions.

  • Skin and Body Protection:

    • Gloves: Due to the absence of specific permeation data for this compound, select gloves based on their resistance to flammable organic compounds and hydrocarbons.[6]

      • Recommended for Splash Protection: Nitrile gloves are a suitable choice for incidental contact.[6] Immediately remove and replace gloves upon any sign of contamination.[7]

      • Recommended for Extended Contact/Immersion: For handling larger quantities or in situations with a higher risk of prolonged contact, heavier-duty gloves such as Butyl or Viton® are recommended.[6][8] Always inspect gloves for tears or degradation before use.[9]

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned, and the sleeves cover the cuffs of your gloves.

    • Additional Clothing: Wear long pants and closed-toe shoes. Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire.

  • Respiratory Protection:

    • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors.

    • If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental compliance.

Operational Workflow: The following diagram outlines the standard procedure for working with this compound.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_review Review SDS/Safety Info prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials & Ground Equipment prep_fumehood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_observe Monitor Reaction handle_reaction->handle_observe cleanup_quench Quench Reaction (if applicable) handle_observe->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Spill Response Plan: Immediate and correct response to a spill is crucial to prevent escalation.

G liquid_waste Liquid Waste (Unused chemical, reaction mixtures) container_liquid Segregate into Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid solid_waste Solid Waste (Contaminated gloves, paper towels, absorbent) container_solid Segregate into Labeled Hazardous Solid Waste Container solid_waste->container_solid storage Store in Satellite Accumulation Area (Secondary Containment, Ventilated) container_liquid->storage container_solid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

References

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.